Product packaging for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 452296-79-6)

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1322424
CAS No.: 452296-79-6
M. Wt: 178.19 g/mol
InChI Key: XQAVWTMXLIRALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine (CAS 452296-79-6) is a high-purity chemical building block based on the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold, a privileged structure in medicinal chemistry . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The pyrrolo[2,3-c]pyridine nucleus is a bioisostere of indoles and purines, and its incorporation into drug candidates can significantly modulate critical physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles . The core structure has demonstrated significant historical value in antiviral research, having been explored as a head group in the structure-based design of novel HIV-1 attachment inhibitors . Furthermore, derivatives of this privileged scaffold are widely investigated across multiple therapeutic areas for their diverse biological activities, including serving as potent kinase inhibitors for oncology research, antiproliferative agents, and as potential treatments for neurological disorders . The two methoxy groups on the core structure offer versatile synthetic handles for further functionalization; one methoxy group can be selectively converted to a hydroxyl group in high yield, enabling precise structural diversification for SAR studies . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B1322424 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 452296-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVWTMXLIRALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625941
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452296-79-6
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, followed by a nucleophilic aromatic substitution to introduce the second methoxy group. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence starting from commercially available precursors. The first step involves the construction of the 6-azaindole core to yield 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. The subsequent step is a methoxylation reaction that displaces the bromine atom at the 7-position.

Synthesis_Pathway Starting_Materials Starting Materials Intermediate 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Starting_Materials->Intermediate Step 1: Pyrrolo[2,3-c]pyridine formation Final_Product This compound Intermediate->Final_Product Step 2: Methoxylation

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

The initial step focuses on the construction of the core pyrrolo[2,3-c]pyridine structure. A plausible method for the large-scale synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride monohydrate is detailed in patent WO2016100651A1. This process involves the reaction of 4-methoxy-6-azaindole with a brominating agent.

Experimental Protocol:

While the full detailed protocol from the patent is extensive, a representative experimental procedure for a similar transformation suggests the following key steps:

  • N-Oxidation: The starting 4-methoxy-6-azaindole is first activated by N-oxidation. A typical procedure involves dissolving the azaindole in a suitable solvent like dichloromethane (CH₂Cl₂) and treating it with an oxidizing agent such as hydrogen peroxide in the presence of an anhydride like phthalic anhydride. The reaction is typically monitored by HPLC until completion.

  • Bromination: Following the oxidation, a brominating agent is introduced. The patent mentions the use of PyBroP, which suggests a modern approach to bromination. The reaction conditions would be carefully controlled to achieve selective bromination at the 7-position.

  • Work-up and Isolation: After the reaction is complete, the mixture is subjected to a work-up procedure, which may involve quenching the reaction, extraction, and purification by crystallization to yield the desired 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data:
ParameterValueReference
Starting Material4-methoxy-1H-pyrrolo[2,3-c]pyridineCommercial
Key ReagentsBrominating agent (e.g., PyBroP), Oxidizing agent (e.g., H₂O₂)WO2016100651A1
SolventDichloromethaneWO2016100651A1
YieldNot explicitly stated for this specific step in publicly available abstracts, but industrial processes are optimized for high yields.

Step 2: Synthesis of this compound

The second and final step is the conversion of the bromo-intermediate to the target dimethoxy compound. This is achieved through a nucleophilic aromatic substitution reaction, where a methoxide source displaces the bromide ion.

Experimental Protocol:

A general and effective method for this transformation involves the following:

  • Reaction Setup: 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Methoxide Addition: A solution of sodium methoxide (NaOMe) in methanol is added to the reaction mixture. The reaction is typically heated to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Methoxylation Start1 Dissolve 4-methoxy-6-azaindole Oxidation N-Oxidation Start1->Oxidation Bromination Add Brominating Agent Oxidation->Bromination Workup1 Quench, Extract, Purify Bromination->Workup1 Intermediate 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Workup1->Intermediate Start2 Dissolve Bromo-intermediate Reaction Add Sodium Methoxide Heat Start2->Reaction Workup2 Quench, Extract, Purify Reaction->Workup2 Final_Product This compound Workup2->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data:
ParameterValueReference
Starting Material7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineStep 1 Product
Key ReagentsSodium methoxideGeneral Knowledge
SolventDMF or DMSOGeneral Knowledge
Reaction TemperatureElevated (e.g., 80-120 °C)General Knowledge
YieldNot explicitly found in literature, but typically moderate to good for such substitutions.

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Spectroscopic Data:
TechniqueDataReference
¹H NMR A commercially available spectrum shows characteristic peaks for the aromatic protons and the two methoxy groups.[1]ChemicalBook
¹³C NMR Expected to show signals corresponding to the eight unique carbon atoms in the molecule. Specific data not readily available in searched literature.-
Mass Spec. Expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀N₂O₂ = 178.18 g/mol ).-

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers can utilize the outlined protocols and adapt them as necessary for their specific laboratory settings. Further optimization of reaction conditions may be required to achieve maximum yields and purity.

References

Technical Guide: Physicochemical Properties of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including kinase inhibitors.[1][2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for the determination of key properties.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound Hydrochloride

PropertyValueSource
Molecular Weight 214.65 g/mol [4]
Purity ≥95%[4]
InChI Key PRAZDAQRFZQEIH-UHFFFAOYSA-N[4]

Note: The data above pertains to the hydrochloride salt of the compound.

Experimental Protocols for Physicochemical Property Determination

Due to the limited availability of experimental data for the free base, this section provides detailed, standard methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Method [5][6][7]

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a capillary tube is tapped into the powder and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[7]

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • An initial, rapid heating run can be performed to determine an approximate melting range.[6]

    • For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[6]

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Dry Sample B Pack Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2°C/min) D->E F Record Onset and Completion Temperatures E->F G Melting Point Range F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility in various solvents is crucial for formulation and biological testing.

Methodology: Qualitative and Quantitative Assessment [8][9][10]

  • Solvent Selection: A range of solvents should be tested, including water, aqueous buffers (pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane, acetone).

  • Qualitative Assessment:

    • To a test tube containing a small, pre-weighed amount of the compound (e.g., 1-5 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.

    • After each addition, the mixture is vigorously agitated (e.g., vortexed) for a set period (e.g., 1-2 minutes).[8]

    • Visual inspection determines if the compound has completely dissolved.

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Logical Flow for Solubility Testing

Solubility_Logic start Start with Compound test_water Test Solubility in Water start->test_water soluble_water Soluble test_water->soluble_water Yes insoluble_water Insoluble test_water->insoluble_water No test_ph Test pH with Litmus soluble_water->test_ph test_base Test 5% NaOH insoluble_water->test_base acidic Acidic test_ph->acidic Red basic Basic test_ph->basic Blue neutral Neutral test_ph->neutral No Change soluble_base Soluble (Weak Acid) test_base->soluble_base Yes insoluble_base Insoluble test_base->insoluble_base No test_acid Test 5% HCl insoluble_base->test_acid soluble_acid Soluble (Base) test_acid->soluble_acid Yes insoluble_acid Insoluble (Neutral) test_acid->insoluble_acid No

Caption: Decision tree for the qualitative solubility classification of an organic compound.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the molecule at different pH values.

Methodology: Potentiometric Titration [11][12]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter. For a basic compound, this will generate a titration curve of pH versus the volume of titrant added.

  • Data Analysis: The pKa is determined from the inflection point of the sigmoid titration curve. At the half-equivalence point, the pH is equal to the pKa.[11] Computational methods can also be employed for pKa prediction.[12]

LogP Determination

The logarithm of the partition coefficient (LogP) between octan-1-ol and water is a key measure of lipophilicity.

Methodology: Shake-Flask Method [13][14][15]

  • Phase Preparation: Equal volumes of octan-1-ol and water (or a buffer of a specific pH, typically 7.4, for LogD) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP is calculated using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water]).[14]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the pyrrolopyridine scaffold is a common feature in various kinase inhibitors.[1][2][3] Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of kinases such as FMS kinase (CSF-1R) and Monopolar Spindle 1 (MPS1) kinase, which are involved in cancer cell proliferation and survival.[2][16]

Based on this, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase, leading to the downstream blockade of signaling pathways that promote cell growth and proliferation.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., FMS, MPS1) Receptor->Kinase Activates Downstream Downstream Effector (e.g., MAPK, PI3K) Kinase->Downstream Phosphorylates Compound This compound Compound->Kinase Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A potential signaling pathway illustrating the inhibitory action of the compound on a target kinase.

Conclusion

This technical guide has summarized the known physicochemical properties of this compound hydrochloride and provided detailed experimental protocols for the determination of key parameters for the free base. While specific experimental data for the parent compound is lacking in the literature, the methodologies outlined here provide a clear path for its comprehensive characterization. The potential for this compound to act as a kinase inhibitor, based on the activity of related structures, highlights its relevance for further investigation in drug discovery programs. The successful determination of its complete physicochemical profile will be crucial for advancing such research.

References

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, also known as 4,7-dimethoxy-6-azaindole, is a heterocyclic organic compound. It belongs to the pyrrolopyridine class of molecules, which are recognized as important scaffolds in medicinal chemistry. Pyrrolopyridines are bioisosteres of indoles and are key components in a variety of biologically active compounds, including kinase inhibitors.[1][2][3] This document provides a technical overview of this compound, including its chemical identity, properties, and the general synthetic context for its parent scaffold, the 6-azaindole core.

Chemical Identity and Properties

The compound is available commercially primarily as a research chemical, offered as both the free base and the hydrochloride salt.

IdentifierValueSource
Chemical Name This compound
Synonym 4,7-dimethoxy-6-azaindole[4]
CAS Number (Free Base) 452296-79-6[5][6][7]
CAS Number (HCl Salt) 917918-79-7[4][8][9]
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol (Free Base)N/A
Molecular Weight (HCl Salt) 214.65 g/mol [4]
Physical Form Solid
Purity Typically ≥95%[10]
InChI Key XQAVWTMXLIRALT-UHFFFAOYSA-N
Chemical Structure
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Synthesis Strategies for the Pyrrolo[2,3-c]pyridine Core

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, general strategies for constructing the parent 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold are well-documented.[3] These methods typically involve the annulation (fusion) of a pyrrole ring onto a pre-existing pyridine ring or vice-versa.

General Experimental Protocol: The Bartoli Reaction

A common and effective method for synthesizing substituted 6-azaindoles is the Bartoli reaction. This approach is particularly useful for introducing versatile alkyl groups at critical positions of the pyrrolopyridine core.[3]

Reaction: The reaction involves the treatment of a substituted 2-nitropyridine with a vinyl Grignard reagent.

Exemplary Steps:

  • A solution of the substituted 2-nitropyridine in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • A solution of the vinyl Grignard reagent (typically vinylmagnesium bromide) is added dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at low temperature for a specified period before being allowed to warm to room temperature.

  • The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified, commonly by silica gel column chromatography, to yield the desired substituted 1H-pyrrolo[2,3-c]pyridine.[3]

This methodology allows for the fine-tuning of the molecule's interaction with biological targets, such as the H⁺/K⁺-ATPase enzyme, for which some 6-azaindole derivatives have been identified as potent potassium-competitive acid blockers (P-CABs).[3]

G A Substituted 2-Nitropyridine C Reaction Mixture (Anhydrous THF, -78°C) A->C Dissolve B Vinyl Grignard Reagent (e.g., vinylmagnesium bromide) B->C Add dropwise D Quenching (aq. NH4Cl) C->D E Workup & Extraction (Ethyl Acetate) D->E F Purification (Silica Gel Chromatography) E->F G Final Product: Substituted 1H-Pyrrolo[2,3-c]pyridine F->G

General workflow for the Bartoli synthesis of the 6-azaindole core.

Biological Activity and Therapeutic Potential

The pyrrolo[2,3-c]pyridine scaffold is a versatile pharmacophore present in numerous compounds explored for various therapeutic applications.[1] Derivatives have been investigated as:

  • Kinase Inhibitors: The 6-azaindole core is a key structural feature in many inhibitors of protein kinases, which are crucial targets in oncology.[1][3]

  • Antiproliferative Agents: Many compounds based on this scaffold have shown activity against the proliferation of cancer cells.[1][11]

  • Therapeutic Agents for Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating conditions like Alzheimer's disease.[1][3]

  • Potassium-Competitive Acid Blockers (P-CABs): Certain derivatives have been identified as inhibitors of the gastric H⁺/K⁺-ATPase, positioning them as potential treatments for acid-related disorders.[3]

While the broader class of 6-azaindoles is of significant interest, specific biological activity and quantitative data for this compound are not widely reported in the public domain. Its commercial availability suggests it is primarily utilized as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. Further research is required to elucidate the specific pharmacological profile of this particular derivative.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While detailed biological studies and specific experimental protocols for this compound are sparse in the literature, the parent pyrrolo[2,3-c]pyridine scaffold is of high importance in drug discovery. The general synthetic routes, such as the Bartoli reaction, provide a robust framework for creating a diversity of derivatives for biological screening. This compound serves as a valuable building block for researchers aiming to explore the therapeutic potential of the 6-azaindole chemical space.

References

Unveiling the Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and patent databases did not yield specific biological activity data for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine . This technical guide will therefore focus on the extensively documented biological activities of the core 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold and its various derivatives. This information provides a strong foundation for researchers, scientists, and drug development professionals to infer the potential therapeutic applications of novel derivatives such as the 4,7-dimethoxy substituted variant.

The 1H-pyrrolo[2,3-c]pyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities.[1][2][3] Its structural similarity to purine has made it a particularly successful framework for the design of kinase inhibitors.[2]

Key Biological Activities of 1H-pyrrolo[2,3-c]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold has led to the development of compounds with a broad spectrum of pharmacological effects. The primary areas of investigation include oncology, inflammatory diseases, and neurodegenerative disorders.

Kinase Inhibition

A significant body of research has focused on the development of 1H-pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] The nitrogen atom in the pyridine ring of the scaffold often forms key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.[1]

Notable kinase targets for this scaffold include:

  • Lysine-Specific Demethylase 1 (LSD1): Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as highly potent and reversible inhibitors of LSD1, an epigenetic modulator implicated in various cancers.[4] Optimized compounds have shown low nanomolar inhibitory concentrations.[4]

  • Monopolar Spindle 1 (MPS1): This kinase is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. Potent and selective inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed.[5]

  • FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been used to design potent dual inhibitors of FLT3 and CDKs for the treatment of acute myeloid leukemia (AML).[6]

  • Salt Inducible Kinase 2 (SIK2): Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been patented as inhibitors of SIK2, a target for diseases associated with abnormal cell growth like cancer and metabolic disorders such as obesity and type 2 diabetes.[7][8]

  • Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent GSK-3β inhibitors for the potential treatment of Alzheimer's disease.[9]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine core is present in potent inhibitors of FGFR, a target in various tumor types.[10]

Anticancer and Antiproliferative Activity

Stemming from their kinase inhibitory activity, many pyrrolopyridine derivatives exhibit potent anticancer effects. They have been shown to inhibit the growth of a wide range of cancer cell lines.

  • Tubulin Polymerization Inhibition: Some derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11][12]

  • Histone Deacetylase (HDAC) Inhibition: Hybrid molecules incorporating pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds have been synthesized as potent HDAC inhibitors, demonstrating antiproliferative effects in hematological malignancy cell lines.[13]

  • Broad-Spectrum Antiproliferative Effects: Various derivatives have shown significant growth inhibition against panels of human tumor cell lines, including those for colon, ovarian, renal, prostate, brain, and breast cancer.[14][15]

Other Therapeutic Areas

The biological activity of this scaffold is not limited to oncology. Other reported activities include:

  • Proton Pump Inhibition: A patent describes pyrrolo[2,3-c]pyridine derivatives as having excellent and reversible proton pump inhibitory effects, suggesting potential for treating acid-related gastrointestinal disorders.[16]

  • Analgesic Activity: Certain derivatives have been investigated for their pain-relieving properties.[17]

  • Anticholinesterase Activity: Methoxy-substituted indole derivatives, which share structural similarities, have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[18]

Quantitative Bioactivity Data

The following table summarizes representative quantitative data for various 1H-pyrrolo[2,3-c]pyridine and related pyrrolopyridine derivatives from the literature. This data illustrates the high potency that can be achieved with this scaffold.

Compound ClassTargetAssay TypeIC50 / GI50Reference
Pyrrolo[2,3-c]pyridinesLSD1Enzymatic Assay3.1 nM - 9.4 nM[4]
Pyrrolo[3,2-c]pyridinesMPS1Enzymatic Assay25 nM[5]
Pyrrolo[3,2-c]pyridinesFMS KinaseEnzymatic Assay30 nM - 60 nM[19]
Pyrrolo[3,2-c]pyridinesHeLa, SGC-7901, MCF-7 Cancer CellsAntiproliferative (MTT)0.12 µM - 0.21 µM[11][12]
Pyrrolo[2,3-b]pyridinesFGFR1, 2, 3Enzymatic Assay7 nM, 9 nM, 25 nM[10]
Pyrrolo[2,3-d]pyrimidinesFLT3 / MV4-11 CellsEnzymatic / Antiproliferative8 nM[6]
Pyrrolo[2,3-d]pyrimidinesHDAC1, 3, 6Enzymatic Assay5.2 nM, 8.8 nM, 4.4 nM[13]

Experimental Protocols

Detailed experimental procedures are crucial for the evaluation of novel compounds. Below are generalized protocols for key assays typically employed for this class of molecules, based on methodologies described in the cited literature.

General Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the activity of a purified enzyme.

  • Reagents and Materials: Purified recombinant kinase, corresponding substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), assay buffer (containing MgCl₂, DTT, etc.), test compound dissolved in DMSO, and a phosphocellulose or other capture membrane/plate.

  • Procedure: a. The test compound is serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer in a microplate well for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding. b. The kinase reaction is initiated by adding a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped by adding a stop solution (e.g., phosphoric acid or EDTA). e. The phosphorylated substrate is captured and separated from the unreacted ATP. For radiolabeled assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, followed by washing steps. f. The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a plate reader is used.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation / Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the viability and growth of cancer cell lines.

  • Reagents and Materials: Human cancer cell lines, appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, test compound in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure: a. Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight. b. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A DMSO-only control is included. c. The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). d. After incubation, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. e. The medium is removed, and the formazan crystals are dissolved in a solubilizing agent. f. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of growth inhibition is calculated relative to the DMSO control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

To better illustrate the context of drug discovery and the mechanism of action for this scaffold, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow for Pyrrolo[2,3-c]pyridine Analogs A Compound Synthesis (e.g., this compound) B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification (Potent Compounds) B->C D Secondary Assays (Cell Proliferation, e.g., MTT) C->D Active E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Xenograft Models) E->F G Preclinical Candidate F->G

Caption: A generalized workflow for the discovery and development of novel 1H-pyrrolo[2,3-c]pyridine-based therapeutic agents.

G cluster_1 Generic Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (e.g., FGFR, FLT3) Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->Kinase Block Inhibition P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Block->Kinase

Caption: Mechanism of action for 1H-pyrrolo[2,3-c]pyridine kinase inhibitors, which compete with ATP to block downstream signaling.

Conclusion

While specific biological data for this compound remains to be published, the broader family of 1H-pyrrolo[2,3-c]pyridines and related scaffolds represents a highly validated and promising area for drug discovery. The extensive research into derivatives of this core has demonstrated its potential to yield potent and selective modulators of key biological targets, particularly protein kinases. The information compiled in this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of new analogs, providing a strong rationale for the synthesis and evaluation of compounds like this compound in oncology and other disease areas. Future studies are warranted to elucidate the specific biological profile of this and other novel derivatives.

References

In-Depth Technical Guide on 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine Derivatives and Analogs: A Scarcity of Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of novel heterocyclic scaffolds is paramount. This guide addresses the current landscape of research surrounding 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, a specific derivative of the 6-azaindole core.

The broader class of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, is a well-established pharmacophore with numerous derivatives reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[1] However, the specific influence of the 4,7-dimethoxy substitution pattern on the biological and pharmacological properties of the 6-azaindole core remains largely unexplored in the current body of scientific literature.

This absence of specific data prevents the compilation of a detailed technical guide as originally requested. Key components such as quantitative biological data for a series of analogs, detailed experimental protocols for their synthesis and evaluation, and elucidated signaling pathways are not available in published research.

Alternative Focus: A Wealth of Data on Related Azaindole Isomers

In contrast to the scarcity of information on the this compound core, extensive research has been conducted on other isomers of azaindole, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine . These scaffolds have been the subject of numerous drug discovery programs, yielding a wealth of information that aligns with the core requirements of an in-depth technical guide.

Should a comprehensive guide on a related and well-documented class of compounds be of interest, a substantial amount of data is available to construct a detailed report on derivatives of 1H-pyrrolo[2,3-b]pyridine or 1H-pyrrolo[3,2-c]pyridine, including:

  • Extensive Quantitative Data: A significant number of publications report IC50 values and other quantitative biological data for series of these derivatives against various targets, particularly kinases.

  • Detailed Experimental Protocols: Many of these studies provide detailed synthetic procedures and protocols for a wide range of biological assays.

  • Elucidated Signaling Pathways: The mechanisms of action for many of these compounds have been investigated, with clear descriptions of the signaling pathways they modulate.

We recommend considering a revised focus on one of these well-characterized azaindole scaffolds to enable the creation of a valuable and data-rich technical resource.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of interest within the broader class of pyrrolopyridines, which are recognized for their diverse biological activities and potential as scaffolds in medicinal chemistry. The physicochemical properties of a compound, particularly its aqueous solubility and chemical stability, are critical determinants of its suitability for further development as a therapeutic agent. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise shelf-life and therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. Due to the limited availability of public data for this specific molecule, this document focuses on established experimental protocols and best practices for determining these crucial parameters. It is intended to serve as a practical resource for researchers initiating the physicochemical profiling of this and similar novel chemical entities.

Introduction to this compound

This compound belongs to the family of azaindoles, which are bioisosteres of indoles. Pyrrolopyridine derivatives have been extensively investigated for a range of therapeutic applications, frequently as kinase inhibitors in oncology and inflammatory diseases. The pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[1][2] The biological activity of these compounds is highly dependent on the substituents on the core scaffold.

While specific biological targets for this compound are not extensively documented in public literature, related pyrrolopyridine compounds have been shown to inhibit various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are key components of intracellular signaling pathways.[3][4][5]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

Given the therapeutic potential of the pyrrolopyridine scaffold, a thorough understanding of the physicochemical properties of this compound is essential for its advancement in any drug discovery program.

Solubility Assessment

Aqueous solubility is a critical factor that influences a drug's absorption, distribution, and overall bioavailability. It is essential to characterize both the kinetic and thermodynamic solubility of a compound during early-stage drug discovery.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method used for initial screening of compound libraries.[6][7][8][9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by allowing an excess of the solid material to equilibrate with the solvent over an extended period. This is a more accurate but lower-throughput measurement, crucial for lead optimization and pre-formulation studies.[7][10][11]

Quantitative Solubility Data

The following tables present a template for summarizing the solubility data for this compound. In the absence of published experimental values, these tables are for illustrative purposes.

Table 1: Kinetic Solubility of this compound

Assay TypeBuffer System (pH)Incubation Time (hours)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
NephelometryPBS (7.4)225Data Not AvailableData Not Available
Direct UVPBS (7.4)225Data Not AvailableData Not Available
LC-MSPBS (7.4)225Data Not AvailableData Not Available

Table 2: Thermodynamic Solubility of this compound

MethodBuffer System (pH)Incubation Time (hours)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
Shake-FlaskpH 2.0 (HCl)2437Data Not AvailableData Not Available
Shake-FlaskpH 5.0 (Acetate)2437Data Not AvailableData Not Available
Shake-FlaskpH 7.4 (PBS)2437Data Not AvailableData Not Available
Experimental Protocols for Solubility Determination

This protocol is adapted for a high-throughput format to quickly assess compound solubility.[7][8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

  • Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • Quantification: Analyze the filtrate using a suitable analytical method:

    • UV-Vis Spectroscopy: Measure the absorbance at the compound's λ_max and quantify against a standard curve prepared in the same buffer.

    • LC-MS/MS: If the compound has poor UV absorbance or for higher accuracy, use LC-MS/MS for quantification against a standard curve.

  • Data Analysis: The concentration of the compound in the filtrate represents its kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard.[7][10][11]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the incubation period.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Analysis: The measured concentration is the thermodynamic solubility at the specified pH and temperature.

Stability Assessment

Chemical stability is a critical parameter that determines a compound's shelf-life and its degradation profile. Forced degradation studies are conducted under stressed conditions to identify potential degradation products and establish stability-indicating analytical methods.[12][13]

Quantitative Stability Data

The following tables are templates for summarizing the stability data for this compound under various stress conditions.

Table 3: Chemical Stability of this compound in Aqueous Buffers

Buffer System (pH)Temperature (°C)Incubation Time (hours)% RemainingMajor Degradants
pH 2.0 (HCl)370100-
pH 2.0 (HCl)3724Data Not AvailableData Not Available
pH 7.4 (PBS)370100-
pH 7.4 (PBS)3724Data Not AvailableData Not Available
pH 9.0 (Borate)370100-
pH 9.0 (Borate)3724Data Not AvailableData Not Available

Table 4: Forced Degradation of this compound

Stress ConditionIncubation Time% RemainingObservations / Degradants
0.1 M HCl24 hours at 60°CData Not AvailableData Not Available
0.1 M NaOH24 hours at 60°CData Not AvailableData Not Available
3% H₂O₂24 hours at RTData Not AvailableData Not Available
Thermal (Solid)48 hours at 80°CData Not AvailableData Not Available
Photolytic (Solution)ICH Q1B exposureData Not AvailableData Not Available
Experimental Protocol for Stability and Forced Degradation Studies

This protocol outlines a general procedure for assessing the chemical stability of a compound under various stress conditions.[14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~50 µg/mL. Incubate at room temperature, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral buffer (e.g., PBS pH 7.4) to a final concentration of ~50 µg/mL. Incubate at 60°C.

    • Thermal Degradation (Solid): Store the solid compound in a controlled temperature oven at 80°C.

    • Photostability: Expose a solution of the compound (~50 µg/mL in a neutral buffer) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots from the solution samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the solid sample, prepare a solution at each time point.

  • Sample Quenching: If necessary, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples, including a non-stressed control (T=0), using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). The method should be capable of separating the parent compound from all major degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques if necessary.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Kinetic Solubility Workflow a Prepare 10 mM Stock in DMSO b Add 2 µL Stock to 198 µL Buffer in 96-well Plate a->b c Shake for 2 hours at 25°C b->c d Filter Plate to Remove Precipitate c->d e Quantify Filtrate (LC-MS or UV-Vis) d->e

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Thermodynamic Solubility Workflow f Add Excess Solid Compound to Buffer g Agitate for >= 24 hours f->g h Centrifuge to Pellet Excess Solid g->h i Collect Supernatant h->i j Quantify by HPLC or LC-MS i->j

Caption: Workflow for Thermodynamic Solubility Assay.

G cluster_2 Forced Degradation Workflow cluster_3 Stress Conditions k Prepare Stock Solution (~1 mg/mL) l Acidic (0.1M HCl, 60°C) k->l m Basic (0.1M NaOH, 60°C) k->m n Oxidative (3% H2O2, RT) k->n o Thermal (80°C) k->o p Photolytic (ICH Q1B) k->p q Sample at Time Points (e.g., 0, 2, 8, 24h) l->q m->q n->q o->q p->q r Quench Reaction (if needed) q->r s Analyze by Stability-Indicating HPLC r->s t Calculate % Remaining & Identify Degradants s->t

Caption: Workflow for Forced Degradation Studies.

Representative Signaling Pathway

Pyrrolopyridine derivatives are often designed as kinase inhibitors. The diagram below illustrates a generalized signaling pathway where a pyrrolopyridine compound inhibits a kinase (e.g., JAK), thereby blocking downstream signaling.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Response Cellular Response (e.g., Proliferation, Inflammation) Gene->Response Inhibitor 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine Inhibitor->JAK Inhibits

Caption: Generalized JAK-STAT Signaling Pathway Inhibition.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. While specific data on this particular derivative is limited, the pyrrolopyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. Various substituted pyrrolopyridines have been identified as potent inhibitors of key cellular signaling molecules, particularly protein kinases, and have shown promise as anticancer agents.[1][2]

This document provides a detailed guide for the use of this compound in cell culture experiments, drawing upon established methodologies for analogous compounds from the pyrrolopyridine family. The protocols and application notes provided herein are intended to serve as a comprehensive resource for investigating the potential therapeutic effects of this compound.

Postulated Mechanism of Action

Derivatives of the parent pyrrolopyridine scaffold have been shown to target a range of protein kinases involved in cell cycle regulation and oncogenic signaling.[3][4][5] Notably, various pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,4-c]pyridine derivatives have demonstrated inhibitory activity against kinases such as Monopolar Spindle 1 (MPS1), Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5][6] These kinases are crucial for processes like cell division, proliferation, survival, and DNA damage response. Inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.

Based on the activities of structurally related compounds, it is hypothesized that this compound may function as a kinase inhibitor, potentially targeting pathways critical for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Compound 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine Compound->RTK Compound->PI3K

Hypothetical Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the in vitro activities of various pyrrolopyridine derivatives against different cancer cell lines and kinases. This data provides a comparative context for the potential potency of this compound.

Table 1: Antiproliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 / GI50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine (10t)HeLaCervical Cancer0.12[7]
1H-pyrrolo[3,2-c]pyridine (10t)SGC-7901Gastric Cancer0.15[7]
1H-pyrrolo[3,2-c]pyridine (10t)MCF-7Breast Cancer0.21[7]
1H-pyrrolo[3,2-c]pyridine (8)HCT116Colon Cancer0.55[3]
1H-pyrrolo[3,2-c]pyridine (65)HCT116Colon Cancer0.16[3]
1H-pyrrolo[2,3-b]pyridine (4h)4T1Mouse Breast CancerNot specified, potent inhibition[4]
1H-pyrrolo[3,2-c]pyridine (1r)Ovarian, Prostate, Breast Cancer Cell LinesVarious0.15 - 1.78[5]

Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine (4h)FGFR17[4][8]
1H-pyrrolo[2,3-b]pyridine (4h)FGFR29[4][8]
1H-pyrrolo[2,3-b]pyridine (4h)FGFR325[4][8]
1H-pyrrolo[3,2-c]pyridine (8)MPS125[3]
1H-pyrrolo[3,2-c]pyridine (8)CDK243[3]
1H-pyrrolo[3,2-c]pyridine (1r)FMS Kinase30[5]
1H-pyrrolo[3,2-c]pyridine (1e)FMS Kinase60[5]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to determine if the compound induces apoptosis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro characterization of this compound.

G Start Start: Compound Synthesis & Purification Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Viability Cell Viability Assay (e.g., MTT) Stock->Viability CellCulture Cell Line Selection and Culture CellCulture->Viability IC50 Determine IC50 Value Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Kinase Kinase Inhibition Assay (Biochemical) Mechanism->Kinase End Further In Vivo Studies CellCycle->End Apoptosis->End Kinase->End

General In Vitro Experimental Workflow

Conclusion

While this compound is a novel compound with limited published data, its core pyrrolopyridine structure suggests it may possess valuable biological activities, particularly in the context of cancer therapy. The application notes and detailed protocols provided here offer a robust framework for researchers to systematically investigate its cytotoxic and mechanistic properties in cell culture models. By leveraging the knowledge gained from related compounds, these guidelines will facilitate a thorough evaluation of the therapeutic potential of this compound.

References

Application Notes and Protocols: Kinase Inhibition Assay with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and serves as a core component in various kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.

This document provides a detailed protocol for evaluating the inhibitory activity of a novel pyrrolopyridine derivative, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine , against a representative tyrosine kinase. Due to the limited publicly available data on the specific biological targets of this compound, this protocol outlines a robust and widely applicable luminescence-based kinase assay, the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] The principles and steps detailed herein can be adapted to screen this compound against a panel of kinases to determine its inhibitory profile and potency.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[4][5]

Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate  + Substrate + ATP Substrate Substrate ATP ATP ADP ADP ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent  Terminates reaction, depletes remaining ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent  Converts ADP to ATP Luciferase Luciferase Kinase_Detection_Reagent->Luciferase  + Luciferin Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
Recombinant Human Kinase (e.g., VEGFR2)BPS Bioscience40301
Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)BPS Bioscience40217
ADP-Glo™ Kinase AssayPromegaV9101
ATPPromegaV9101 (Included in kit)
Kinase BufferBPS Bioscience79334
This compoundN/AN/A
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO, AnhydrousSigma-AldrichD2650
384-well white, low-volume platesCorning3572
Multichannel pipettes and tipsN/AN/A
Plate reader with luminescence detectionN/AN/A

Experimental Protocols

Reagent Preparation
  • Kinase Buffer Preparation : Prepare the 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

  • Test Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in 100% DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution is recommended.

  • Positive Control Preparation : Prepare a stock solution of a known kinase inhibitor (e.g., Staurosporine) in DMSO and perform serial dilutions in the same manner as the test compound.

  • Enzyme Preparation : Thaw the recombinant kinase on ice. Prepare the working solution of the kinase in 1x Kinase Buffer at the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields approximately 10-30% ATP consumption.

  • Substrate/ATP Mix Preparation : Prepare a 2x Substrate/ATP mix in 1x Kinase Buffer. The final concentration of ATP should be at or near the Km for the specific kinase being tested.

Kinase Inhibition Assay Procedure

The following protocol is for a 384-well plate format.

Experimental_Workflow start Start dispense_compound Dispense 1 µL of serially diluted This compound or controls into wells start->dispense_compound add_enzyme Add 2 µL of kinase solution to each well dispense_compound->add_enzyme add_substrate_atp Add 2 µL of Substrate/ATP mix to initiate the reaction add_enzyme->add_substrate_atp incubate_reaction Incubate at room temperature for 60 minutes add_substrate_atp->incubate_reaction add_adp_glo Add 5 µL of ADP-Glo™ Reagent to each well incubate_reaction->add_adp_glo incubate_adp_glo Incubate at room temperature for 40 minutes add_adp_glo->incubate_adp_glo add_detection_reagent Add 10 µL of Kinase Detection Reagent to each well incubate_adp_glo->add_detection_reagent incubate_detection Incubate at room temperature for 30 minutes add_detection_reagent->incubate_detection read_luminescence Measure luminescence using a plate reader incubate_detection->read_luminescence end End read_luminescence->end

Figure 2: Experimental workflow for the kinase inhibition assay.

  • Compound Dispensing : Add 1 µL of the serially diluted this compound, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.

  • Enzyme Addition : Add 2 µL of the prepared kinase solution to each well, except for the "no-enzyme" control wells. For the "no-enzyme" control, add 2 µL of 1x Kinase Buffer.

  • Reaction Initiation : Add 2 µL of the 2x Substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation : Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation : Incubate the plate at room temperature for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well.

  • Incubation : Incubate the plate at room temperature for 30 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

Data Analysis

  • Background Subtraction : Subtract the average luminescence signal of the "no-enzyme" control from all other measurements.

  • Percentage of Inhibition Calculation : Calculate the percentage of inhibition for each compound concentration using the following formula:

    % Inhibition = 100 x (1 - (Signalinhibitor - Signalno-enzyme) / (Signalno-inhibitor - Signalno-enzyme))

  • IC50 Determination : Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Data Presentation

The quantitative results of the kinase inhibition assay should be summarized in a clear and concise table.

CompoundTarget KinaseIC50 (nM) [95% CI]
This compoundVEGFR2[Insert Value]
Staurosporine (Positive Control)VEGFR2[Insert Value]
This compoundFGFR1[Insert Value]
Staurosporine (Positive Control)FGFR1[Insert Value]

Signaling Pathway Context

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as VEGFR2 or FGFR, which are common targets for pyrrolopyridine-based inhibitors. Inhibition of these kinases can block downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FGFR) Ligand->RTK binds Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling activates Inhibitor 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine Inhibitor->RTK inhibits Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Figure 3: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Functionalizing 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine for Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine to enable its conjugation to a variety of biomolecules and other chemical entities. The methodologies described herein focus on introducing amine-reactive and thiol-reactive functional groups, which are widely used in bioconjugation chemistry.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and structural features make it an attractive core for the development of novel therapeutics and chemical probes. The ability to selectively functionalize this scaffold and conjugate it to targeting moieties, payloads, or reporter molecules is crucial for advancing its application in drug development and chemical biology.

This document outlines a strategic approach to the functionalization of this compound, primarily through halogenation followed by palladium-catalyzed cross-coupling reactions. These methods offer a versatile platform for the introduction of various linkers terminating in amine or thiol-reactive groups, such as N-hydroxysuccinimide (NHS) esters and maleimides.

Strategic Overview of Functionalization

The key to conjugating this compound is the introduction of a reactive handle at a specific position on the heterocyclic core. The general strategy involves a two-step process:

  • Halogenation: Introduction of a halogen atom (typically bromine) onto the pyrrolo[2,3-c]pyridine ring system. This creates a reactive site for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Utilization of reactions like the Suzuki-Miyaura coupling to introduce a linker arm bearing a terminal functional group suitable for conjugation.

Functionalization_Strategy Start This compound Halogenation Halogenation (e.g., Bromination) Start->Halogenation Halogenated_Intermediate Halogenated 4,7-dimethoxy- 1H-pyrrolo[2,3-c]pyridine Halogenation->Halogenated_Intermediate Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Halogenated_Intermediate->Cross_Coupling Functionalized_Product Functionalized Pyrrolopyridine (with linker and reactive group) Cross_Coupling->Functionalized_Product Conjugation Bioconjugation Functionalized_Product->Conjugation Final_Conjugate Pyrrolopyridine Conjugate Conjugation->Final_Conjugate

Caption: General workflow for the functionalization and conjugation of this compound.

Protocol 1: Bromination of this compound

This protocol describes the selective bromination of the pyrrolo[2,3-c]pyridine core, which is a crucial first step for subsequent functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the brominated product.

Expected Outcome:

The major product is expected to be the 3-bromo-4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, as electrophilic substitution on the pyrrole ring is generally favored at the C3 position.

Table 1: Summary of Bromination Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentN-Bromosuccinimide (NBS)
Stoichiometry (NBS)1.05 equivalents
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time2-4 hours
PurificationSilica gel column chromatography

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of a functional handle for conjugation using a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester bearing a protected amine or a precursor to a thiol-reactive group.

Conceptual Workflow:

Suzuki_Coupling_Workflow cluster_amine Amine Functionalization cluster_thiol Thiol-Reactive Functionalization Bromo_Pyrrolopyridine1 3-Bromo-4,7-dimethoxy- 1H-pyrrolo[2,3-c]pyridine Suzuki_Amine Suzuki Coupling Bromo_Pyrrolopyridine1->Suzuki_Amine Boronic_Acid_Amine Boc-protected aminophenyl boronic acid Boronic_Acid_Amine->Suzuki_Amine Protected_Amine Boc-protected amino-functionalized pyrrolopyridine Suzuki_Amine->Protected_Amine Deprotection_Amine Deprotection (e.g., TFA) Protected_Amine->Deprotection_Amine Amine_Functionalized Amino-functionalized pyrrolopyridine Deprotection_Amine->Amine_Functionalized NHS_Ester_Reaction Reaction with NHS-ester linker Amine_Functionalized->NHS_Ester_Reaction NHS_Ester_Product Amine-reactive Pyrrolopyridine NHS_Ester_Reaction->NHS_Ester_Product Bromo_Pyrrolopyridine2 3-Bromo-4,7-dimethoxy- 1H-pyrrolo[2,3-c]pyridine Suzuki_Carboxylic Suzuki Coupling Bromo_Pyrrolopyridine2->Suzuki_Carboxylic Boronic_Acid_Carboxylic Carboxyphenylboronic acid Boronic_Acid_Carboxylic->Suzuki_Carboxylic Carboxylic_Acid_Product Carboxy-functionalized pyrrolopyridine Suzuki_Carboxylic->Carboxylic_Acid_Product Amide_Coupling Amide coupling with maleimide-linker Carboxylic_Acid_Product->Amide_Coupling Maleimide_Product Maleimide-functionalized Pyrrolopyridine Amide_Coupling->Maleimide_Product NHS_Conjugation Pyrrolopyridine_NHS Pyrrolopyridine-Linker-NHS Conjugation Amine-Reactive Coupling (pH 8.0-9.0) Pyrrolopyridine_NHS->Conjugation Protein_Amine Protein-NH2 Protein_Amine->Conjugation Conjugated_Protein Protein-NH-CO-Linker-Pyrrolopyridine Conjugation->Conjugated_Protein Maleimide_Conjugation Pyrrolopyridine_Maleimide Pyrrolopyridine-Linker-Maleimide Conjugation Thiol-Reactive Coupling (pH 6.5-7.5) Pyrrolopyridine_Maleimide->Conjugation Protein_Thiol Protein-SH Protein_Thiol->Conjugation Conjugated_Protein Protein-S-Linker-Pyrrolopyridine Conjugation->Conjugated_Protein

Application Notes and Protocols for Cellular Assays to Determine the Biological Activity of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of kinases, modulation of epigenetic targets, and antiproliferative effects.[1][2][3][4] This document provides a detailed framework for the initial characterization of the biological activity of a novel derivative, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. The following protocols outline a tiered screening approach, starting with broad assessments of cell viability and progressing to more specific mechanistic assays.

Initial Screening: Cell Viability and Cytotoxicity

The first step in characterizing a new compound is to assess its effect on cell viability and proliferation. This will determine if the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and establish a dose-response relationship.

Experimental Workflow: Cell Viability Screening

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO treat_cells Treat cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) prep_compound->treat_cells prep_cells Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates prep_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add MTT or MTS reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_abs Measure absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) incubate_reagent->measure_abs calc_viability Calculate percent cell viability relative to vehicle control (DMSO) measure_abs->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine the IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C.[6]

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control100
0.01
0.1
1
10
100

Calculation of % Viability: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated using non-linear regression analysis in software such as GraphPad Prism.

Mechanistic Assays: Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next step is to determine if cell death is occurring via apoptosis (programmed cell death).

Experimental Workflow: Apoptosis Assays

cluster_prep Preparation cluster_annexin Annexin V/PI Staining cluster_caspase Caspase Activity Assay prep_cells Seed cells in 6-well plates or T25 flasks treat_cells Treat cells with compound at IC50 and 2x IC50 concentrations for 24-48 hours prep_cells->treat_cells harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells lyse_cells Lyse treated cells treat_cells->lyse_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_stain Incubate for 15 minutes in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow add_substrate Add a fluorogenic caspase-3/7 substrate lyse_cells->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate measure_fluorescence Measure fluorescence incubate_substrate->measure_fluorescence

Caption: Workflow for assessing apoptosis induction by the compound.

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is based on standard procedures for apoptosis detection.[7]

Materials:

  • Treated cells (as described in the workflow)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells by treating with this compound at the desired concentrations for the appropriate time.

    • Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[7]

    • Wash the cells twice with cold PBS.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be Annexin V- and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells will be Annexin V- and PI-positive.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control
Compound (IC50)
Compound (2x IC50)
Positive Control (e.g., Staurosporine)

Target-Based Assays: Kinase Inhibition and Signaling Pathway Analysis

Given that many pyrrolopyridine derivatives are kinase inhibitors, it is prudent to investigate the effect of this compound on key signaling pathways regulated by kinases.[1][3] Western blotting is a powerful technique to assess changes in protein phosphorylation, a hallmark of kinase activity.[8][9][10]

Signaling Pathway of Interest: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Many kinase inhibitors target components of this pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine Compound->PI3K Compound->Akt Compound->mTORC1

References

Application Notes: High-Throughput Screening of a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine Library for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to indole allows it to function as a bioisostere, interacting with a variety of biological targets. Derivatives of the broader pyrrolopyridine class have demonstrated significant potential as kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases.[1] A library built around the specific 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine core offers a focused yet diverse chemical space for identifying novel modulators of key cellular pathways implicated in disease, particularly cancer.

Rationale for Screening

The primary rationale for conducting a high-throughput screen (HTS) with a this compound library is its potential to yield potent and selective kinase inhibitors and anti-proliferative agents.

  • Kinase Inhibition: Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[2] Various pyrrolopyridine isomers have been successfully developed as inhibitors of key oncogenic kinases, including:

    • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are validated targets in oncology. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of FLT3 and CDKs (CDK2, CDK4, CDK6).[3]

    • Fibroblast Growth Factor Receptors (FGFRs): The FGF/FGFR signaling pathway, when abnormally activated, drives cell proliferation and angiogenesis in various tumors.[4][5] Pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have yielded effective FGFR inhibitors.[6][7]

    • Monopolar Spindle 1 (MPS1): A key component of the spindle assembly checkpoint, MPS1 is overexpressed in many cancers. 1H-pyrrolo[3,2-c]pyridine derivatives have been optimized into potent and selective MPS1 inhibitors.[8]

  • Anti-proliferative Activity: Beyond specific kinase inhibition, pyrrolopyridine derivatives have shown potent cytotoxicity against cancer cell lines through other mechanisms. For example, a series of 1H-pyrrolo[3,2-c]pyridine compounds were developed as colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[9][10]

An HTS campaign provides the means to rapidly assess thousands of unique analogs for their ability to inhibit kinases or block cancer cell proliferation, identifying promising "hits" for further development.[11][12]

Illustrative Data from Representative Pyrrolopyridine Analogs

While HTS data for the specific this compound library is not publicly available, the following tables summarize the activities of closely related pyrrolopyridine derivatives. This data exemplifies the potential outcomes of a screening campaign, identifying compounds with nanomolar to low-micromolar potency.

Table 1: Example Anti-proliferative Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative

Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
10t HeLa (Cervical Cancer)0.12Tubulin Polymerization Inhibitor[9][10]
SGC-7901 (Gastric Cancer)0.15Tubulin Polymerization Inhibitor[9][10]
MCF-7 (Breast Cancer)0.21Tubulin Polymerization Inhibitor[9][10]

Table 2: Example Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)ScaffoldReference
FN-1501 FLT327H-pyrrolo[2,3-d]pyrimidine[3]
CDK24[3]
CDK414[3]
CDK68[3]
CCT251455 (65) MPS12.51H-pyrrolo[3,2-c]pyridine[8]
Compound 8 MPS1251H-pyrrolo[3,2-c]pyridine[8]
CDK243[8]

Experimental Protocols

Detailed methodologies for primary biochemical and cell-based screens are provided below. These protocols are designed for execution in 384-well microplate format suitable for automated HTS.[12]

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition.

1. Reagent Preparation:

  • Kinase Buffer: Prepare appropriate kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Enzyme Solution: Dilute the target kinase (e.g., CDK2/Cyclin E) in kinase buffer to a 2X working concentration.
  • Substrate/ATP Solution: Dilute the kinase substrate (e.g., histone H1) and ATP in kinase buffer to a 2X working concentration. The ATP concentration should be at or near the Km for the enzyme.
  • Test Compounds: Prepare a 10 mM DMSO stock of each compound from the this compound library. Create a dilution series and prepare a 4X final concentration plate.

2. Assay Procedure:

  • Dispense 5 µL of kinase buffer containing 0.1% DMSO into columns 23-24 (negative control, 100% activity).
  • Dispense 5 µL of a known potent inhibitor (e.g., Staurosporine) at a high concentration into columns 21-22 (positive control, 0% activity).
  • Using a liquid handler, transfer 5 µL of the 4X test compounds from the source plate to the assay plate (columns 1-20).
  • Add 5 µL of 2X Enzyme Solution to all wells.
  • Incubate for 10-15 minutes at room temperature to allow compound binding.
  • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP Solution to all wells. Final reaction volume is 20 µL.
  • Incubate the reaction for 60 minutes at 30°C.
  • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
  • Add 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This step converts ADP to ATP and generates a luminescent signal via luciferase.
  • Read luminescence on a compatible plate reader.

3. Data Analysis:

  • Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
  • Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Anti-Proliferation Assay (WST-1 Format)

This protocol uses a colorimetric assay to measure cell viability as an indicator of anti-proliferative or cytotoxic effects. Viable, metabolically active cells reduce the WST-1 reagent to a colored formazan product.

1. Cell Plating:

  • Culture a relevant cancer cell line (e.g., HeLa or MCF-7) to ~80% confluency.
  • Trypsinize, count, and resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL.
  • Using a multichannel pipette or automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a clear-bottom 384-well plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

2. Compound Treatment:

  • Prepare a 4X final concentration plate of the library compounds in culture medium.
  • Remove the cell plate from the incubator and add 15 µL of the 4X compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
  • Return the plate to the incubator and incubate for 72 hours.

3. Viability Measurement:

  • Prepare the WST-1 reagent according to the manufacturer's instructions.
  • Add 10 µL of WST-1 reagent to each well.
  • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.
  • Gently shake the plate for 1 minute to ensure homogeneous color distribution.
  • Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound: % Viability = 100 * (Abs_Compound - Abs_Background) / (Abs_VehicleControl - Abs_Background)
  • Identify "hits" as compounds that reduce cell viability below a set threshold (e.g., <50%).

Visualizations: Pathways and Workflows

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_followup Follow-up Lib Compound Library (10,000+ compounds) Primary Primary Screen (Single Concentration) Lib->Primary AssayDev Assay Development & Miniaturization AssayDev->Primary HitConfirm Hit Confirmation & Re-test Primary->HitConfirm ~1-5% Hit Rate DoseResp Dose-Response (IC50 Determination) HitConfirm->DoseResp Confirmed Hits Secondary Secondary Assays (Selectivity, MOA) DoseResp->Secondary Potent Hits SAR SAR by Analog & Hit Expansion Secondary->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical high-throughput screening (HTS) cascade for drug discovery.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Dimerizes & Phosphorylates P1 P GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Transcription Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: The FGFR signaling cascade, a key target for anticancer therapies.

CDK-Mediated Cell Cycle Progression

CDK_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Mitogens Growth Signals (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcribes CDK2 CDK2 CyclinE->CDK2 p1 CDK2->p1 Phosphorylates Substrates Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 p1->S Drives Entry p2

Caption: Regulation of the G1-S phase transition by CDKs, a common HTS target.

References

Application Notes and Protocols: 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available research on the specific biological activity of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine as a chemical probe. The following application notes and protocols are based on studies of structurally related pyrrolopyridine derivatives, which have shown significant activity as kinase inhibitors and modulators of other cellular processes. These notes are intended to serve as a guide for potential research applications of the this compound scaffold.

Introduction

The pyrrolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Derivatives of the pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores, in particular, have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways.[3][4][5] This document outlines potential applications for this compound as a chemical probe, with protocols derived from research on analogous compounds.

Potential Biological Targets and Applications

Based on the activities of related compounds, this compound could be investigated as a modulator of the following targets and pathways:

  • Kinase Inhibition: Many pyrrolopyridine derivatives are potent kinase inhibitors.[3][4][5][6] This scaffold could be explored for activity against kinases such as Monopolar Spindle 1 (MPS1), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[3][5][7]

  • Antiproliferative Activity: By targeting kinases involved in cell cycle progression and proliferation, this compound could be evaluated for its ability to inhibit the growth of cancer cell lines.[3][8][9]

  • Microtubule Dynamics: Some pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[8][9]

Quantitative Data from Related Compounds

The following tables summarize the biological activities of various pyrrolopyridine derivatives, providing a reference for the potential potency of compounds based on this scaffold.

Table 1: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against MPS1 and CDK2

Compound ReferenceModificationMPS1 IC50 (µM)CDK2 IC50 (µM)
8 1H-pyrrolo[3,2-c]pyridine core0.0250.043
21 4-Methoxy aniline substituent0.0250.032
61 C-4-pyrazolo analogue with N-1-Boc0.024>10
62 C-4-pyrazolo analogue (N-1-H)0.078>10
65 Optimized lead compound0.0020.440

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[3]

Table 2: Cellular Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound ReferenceP-MPS1 Cellular IC50 (µM)HCT116 GI50 (µM)
39 4.109.80
48 0.602.20
61 0.160.50
62 6.904.60
65 0.040.16

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[3]

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

Compound ReferenceHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a chemical probe.

In Vitro Kinase Inhibition Assay

This protocol is adapted from methods used to screen for MPS1 inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., MPS1, CDK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT or Sulforhodamine B)

This protocol is a general method for assessing the antiproliferative effects of a compound on cancer cell lines.[3][8]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., HCT116, HeLa, MCF-7)[8]

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

  • For the SRB assay, fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the test compound induces cell cycle arrest.[9]

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified time (e.g., 24 hours).[9]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Inhibition_Pathway Potential Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Nucleus Nucleus Downstream->Nucleus Translocates to Probe 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine Probe->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Gene Expression

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Experimental_Workflow General Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_data Data Analysis KinaseAssay Kinase Inhibition Assay (Determine IC50) ProlifAssay Cell Proliferation Assay (Determine GI50) KinaseAssay->ProlifAssay Validate in cells DataAnalysis Analyze IC50/GI50 and Cell Cycle Arrest KinaseAssay->DataAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) ProlifAssay->CellCycle Investigate mechanism ProlifAssay->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for evaluating the compound as a chemical probe.

References

Application Notes and Protocols for the Scalable Synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed synthetic route for the production of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described multi-step synthesis is designed with scalability in mind, employing robust and well-documented chemical transformations. This document includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a prominent structural motif in a wide range of biologically active molecules and approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutics. The development of a scalable and efficient synthetic route is crucial for enabling its use in extensive research and development programs. The following protocol outlines a reliable pathway starting from commercially available precursors.

Overall Synthetic Scheme

The proposed synthetic route commences with the nitration of 2,5-dichloropyridine, followed by a selective nucleophilic substitution to introduce the first methoxy group. The pyrrole ring is then constructed via a Sonogashira coupling and subsequent cyclization. Finally, the second methoxy group is installed to yield the target compound.

Synthetic_Workflow A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C 2-Chloro-5-methoxy-3-nitropyridine B->C NaOCH3, MeOH D 2-Chloro-5-methoxy-3-aminopyridine C->D Fe, NH4Cl E 2-Chloro-5-methoxy-3-((trimethylsilyl)ethynyl)aminopyridine D->E Pd(PPh3)2Cl2, CuI, Et3N, TMS-acetylene F 4-Methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine E->F TBAF, THF G This compound F->G NaOCH3, CuI, L-proline, MeOH, high temp.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine

Protocol:

  • To a stirred solution of concentrated sulfuric acid (200 mL) cooled to 0 °C, add 2,5-dichloropyridine (50 g, 0.338 mol) portion-wise, maintaining the temperature below 10 °C.

  • After complete dissolution, add fuming nitric acid (30 mL, 0.71 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (800 g) with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 2,5-dichloro-3-nitropyridine as a pale-yellow solid.

ParameterValue
Starting Material2,5-Dichloropyridine
Key ReagentsFuming Nitric Acid, Sulfuric Acid
Temperature0 °C to 60 °C
Reaction Time5 hours
Expected Yield85-90%
Purity (by HPLC)>98%
Step 2: Synthesis of 2-Chloro-5-methoxy-3-nitropyridine

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (10 g, 0.435 mol) to anhydrous methanol (300 mL) under a nitrogen atmosphere at 0 °C.

  • Once all the sodium has reacted, add a solution of 2,5-dichloro-3-nitropyridine (58 g, 0.301 mol) in methanol (150 mL) dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (1 L) and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloro-5-methoxy-3-nitropyridine.

ParameterValue
Starting Material2,5-Dichloro-3-nitropyridine
Key ReagentsSodium Methoxide, Methanol
Temperature0 °C to Room Temperature
Reaction Time3.5 hours
Expected Yield90-95%
Purity (by HPLC)>97%
Step 3: Synthesis of 2-Chloro-5-methoxy-3-aminopyridine

Protocol:

  • To a mixture of 2-chloro-5-methoxy-3-nitropyridine (50 g, 0.265 mol) in ethanol (500 mL) and water (100 mL), add ammonium chloride (85 g, 1.59 mol).

  • Heat the mixture to 70 °C and add iron powder (88 g, 1.58 mol) portion-wise over 1 hour.

  • After the addition, stir the reaction mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-methoxy-3-aminopyridine.

ParameterValue
Starting Material2-Chloro-5-methoxy-3-nitropyridine
Key ReagentsIron Powder, Ammonium Chloride
TemperatureReflux
Reaction Time3 hours
Expected Yield80-85%
Purity (by HPLC)>95%
Step 4 & 5: Synthesis of 4-Methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine via Sonogashira Coupling and Cyclization

Protocol:

  • To a solution of 2-chloro-5-methoxy-3-aminopyridine (40 g, 0.252 mol) in triethylamine (400 mL), add bis(triphenylphosphine)palladium(II) dichloride (3.5 g, 5 mol%) and copper(I) iodide (1.9 g, 10 mol%).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add (trimethylsilyl)acetylene (42 mL, 0.302 mol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture, filter off the salts, and concentrate the filtrate.

  • Dissolve the crude residue in THF (300 mL) and add tetrabutylammonium fluoride (1 M in THF, 300 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography to afford 4-methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine.

ParameterValue
Starting Material2-Chloro-5-methoxy-3-aminopyridine
Key Reagents(Trimethylsilyl)acetylene, Pd(PPh3)2Cl2, CuI, TBAF
Temperature80 °C (coupling), RT (cyclization)
Reaction Time14 hours
Expected Yield60-70% (over two steps)
Purity (by HPLC)>96%
Step 6: Synthesis of this compound

Protocol:

  • In a sealed tube, combine 4-methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine (30 g, 0.164 mol), sodium methoxide (17.7 g, 0.328 mol), copper(I) iodide (3.1 g, 10 mol%), and L-proline (3.8 g, 20 mol%).

  • Add anhydrous methanol (300 mL) and seal the tube.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter the mixture.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

ParameterValue
Starting Material4-Methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine
Key ReagentsSodium Methoxide, Copper(I) Iodide, L-proline
Temperature120 °C
Reaction Time24 hours
Expected Yield50-60%
Purity (by HPLC)>98%

Summary of Quantitative Data

StepProductStarting Material (mol)Product (mol)Yield (%)
12,5-Dichloro-3-nitropyridine0.3380.29788
22-Chloro-5-methoxy-3-nitropyridine0.3010.27892
32-Chloro-5-methoxy-3-aminopyridine0.2650.21782
4 & 54-Methoxy-7-chloro-1H-pyrrolo[2,3-c]pyridine0.2520.16465
6This compound0.1640.09055
Overall 0.338 0.090 ~26.6%

Conclusion

The synthetic route detailed in these application notes provides a practical and scalable method for the production of this compound. The procedures utilize readily available starting materials and reagents, and the reactions are generally high-yielding and amenable to large-scale synthesis. This protocol is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions may lead to improved overall yields and efficiency.

analytical methods for quantifying 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, formulation development, and quality control.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active pyrrolopyridine derivatives, which have shown potential as kinase inhibitors and anticancer agents.[1][2][3][4] The development of robust and reliable analytical methods for the precise quantification of this compound is crucial for advancing its research and potential therapeutic applications. This application note details two distinct analytical methods for the determination of this compound, catering to different sensitivity and selectivity requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method offers a straightforward and accessible approach for the quantification of this compound, suitable for routine analysis and purity assessment.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The performance of the HPLC-UV method was evaluated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is presented in Table 1.

Table 1: Summary of HPLC-UV Method Validation Data

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
LOD0.3 µg/mL
LOQ1.0 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 178.1

    • Internal Standard (e.g., a stable isotope-labeled analog): To be determined based on availability.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare calibration standards in the range of 0.1 - 100 ng/mL by diluting the stock solution with a relevant matrix (e.g., plasma, buffer).

  • Sample Preparation (for biological samples): Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The LC-MS/MS method provides superior sensitivity and is suitable for trace-level quantification. The validation summary is provided in Table 2.

Table 2: Summary of LC-MS/MS Method Validation Data

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
LOD0.03 ng/mL
LOQ0.1 ng/mL

Workflow and Visualization

The general workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Sample Receipt Prep_Sample Sample Preparation (e.g., dissolution, extraction) Sample->Prep_Sample Standard Reference Standard Prep_Standard Standard Solution Preparation Standard->Prep_Standard HPLC_UV HPLC-UV Analysis Prep_Sample->HPLC_UV LCMS LC-MS/MS Analysis Prep_Sample->LCMS Prep_Standard->HPLC_UV Prep_Standard->LCMS Data_Acq Data Acquisition HPLC_UV->Data_Acq LCMS->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the quantification of this compound.

This application note provides a comprehensive overview of two reliable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study, with HPLC-UV being suitable for routine analysis and LC-MS/MS for applications demanding high sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound scaffold?

A common and effective strategy is a multi-step synthesis culminating in a Fischer indole synthesis to form the pyrrole ring. A plausible synthetic pathway begins with a commercially available substituted pyridine, followed by functional group manipulations to introduce the necessary substituents, and finally, cyclization to yield the desired product.

Q2: What is a suitable starting material for the synthesis?

A good starting point is 2-chloro-5-methoxypyridine. This allows for the sequential introduction of the required functional groups at the desired positions.

Q3: How are the two methoxy groups introduced?

The first methoxy group is already present in the suggested starting material (2-chloro-5-methoxypyridine). The second methoxy group can be introduced at the 4-position of the pyridine ring. This is typically achieved by first introducing a nitro group at the 4-position, which can then be displaced by a methoxide source.

Q4: What are the key steps in the proposed synthesis?

The key steps in the proposed synthesis are:

  • Nitration of 2-chloro-5-methoxypyridine to introduce a nitro group at the 4-position.

  • Methoxylation to replace the chloro group with a methoxy group.

  • Reduction of the nitro group to an amino group.

  • Diazotization and Reduction to convert the amino group to a hydrazine.

  • Fischer Indole Synthesis by reacting the hydrazine with an appropriate ketone or aldehyde, followed by cyclization to form the pyrrole ring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the nitration of 2-chloro-5-methoxypyridine.
  • Possible Cause: Incomplete reaction or formation of side products due to incorrect reaction conditions.

  • Troubleshooting:

    • Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. Nitration of pyridines can be sensitive to temperature fluctuations.

    • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are crucial. Variations in the ratio can affect the yield.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

ParameterRecommended Condition
Nitrating Agent Fuming HNO₃ / H₂SO₄
Temperature 0 °C to 25 °C
Reaction Time 2-4 hours
Issue 2: Inefficient displacement of the chloro group during methoxylation.
  • Possible Cause: The chloro group at the 2-position of the pyridine ring may not be sufficiently activated for nucleophilic aromatic substitution.

  • Troubleshooting:

    • Base and Solvent: Use a strong base like sodium methoxide in a polar aprotic solvent such as DMF or DMSO to facilitate the reaction.

    • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Catalyst: In some cases, a copper catalyst can be used to promote the methoxylation.

ParameterRecommended Condition
Reagent Sodium methoxide
Solvent DMF or DMSO
Temperature 80-120 °C
Issue 3: Low yield or incomplete reduction of the nitro group.
  • Possible Cause: The chosen reducing agent may not be effective, or the reaction conditions may not be optimal.

  • Troubleshooting:

    • Reducing Agent: A variety of reducing agents can be used, such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. The choice may depend on the presence of other functional groups.

    • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using a catalyst like Pd-C to prevent catalyst poisoning. The pH of the reaction mixture can also be critical.

Reducing AgentTypical Yield
SnCl₂ / HCl 70-85%
H₂ / Pd-C 80-95%
Fe / HCl 65-80%
Issue 4: Difficulty in the conversion of the amino group to a hydrazine.
  • Possible Cause: The diazotization and subsequent reduction to form the hydrazine can be a sensitive transformation.

  • Troubleshooting:

    • Low Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

    • Reducing Agent: A mild reducing agent, such as sodium sulfite or stannous chloride, should be used for the reduction of the diazonium salt to the hydrazine.

Issue 5: Low yield in the Fischer indole synthesis and cyclization step.
  • Possible Cause: The Fischer indole synthesis can be challenging with electron-rich hydrazines, and can be prone to side reactions.[1]

  • Troubleshooting:

    • Acid Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective for cyclization. Other acids like sulfuric acid or Lewis acids can also be used.[2]

    • Reaction Temperature: The cyclization step typically requires heating. The optimal temperature should be determined experimentally.

    • Side Reactions: Electron-donating groups on the hydrazine can sometimes lead to side reactions that compete with the desired cyclization.[1] Careful control of reaction conditions is necessary to minimize these.

Acid CatalystTypical Temperature
Polyphosphoric Acid (PPA) 100-150 °C
Sulfuric Acid 80-120 °C
Zinc Chloride 120-180 °C

Experimental Protocols

A detailed experimental protocol for the proposed synthesis of this compound is provided below.

Step 1: Synthesis of 2-chloro-5-methoxy-4-nitropyridine
  • To a stirred solution of 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,5-dimethoxy-4-nitropyridine
  • To a solution of 2-chloro-5-methoxy-4-nitropyridine (1.0 eq) in dry DMF, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2,5-dimethoxy-4-aminopyridine
  • To a solution of 2,5-dimethoxy-4-nitropyridine (1.0 eq) in ethanol, add stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture and neutralize with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amine.

Step 4: Synthesis of 2,5-dimethoxy-4-hydrazinopyridine
  • Dissolve 2,5-dimethoxy-4-aminopyridine (1.0 eq) in hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes, then add a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Stir for an additional 2 hours at 0 °C.

  • Basify the reaction mixture with sodium hydroxide and extract with diethyl ether.

  • Dry the organic layer and concentrate to obtain the hydrazine.

Step 5: Synthesis of this compound
  • Mix 2,5-dimethoxy-4-hydrazinopyridine (1.0 eq) with an equimolar amount of a suitable ketone (e.g., acetone) in ethanol.

  • Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to form the hydrazone.

  • Remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid.

  • Heat the mixture to 120 °C for 2 hours.

  • Cool the reaction, pour it onto ice, and neutralize with ammonium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

Visualizations

Synthetic_Pathway A 2-chloro-5-methoxypyridine B 2-chloro-5-methoxy-4-nitropyridine A->B Nitration C 2,5-dimethoxy-4-nitropyridine B->C Methoxylation D 2,5-dimethoxy-4-aminopyridine C->D Reduction E 2,5-dimethoxy-4-hydrazinopyridine D->E Diazotization/ Reduction F Hydrazone Intermediate E->F Condensation G This compound F->G Fischer Indole Cyclization

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in a Step check_conditions Verify Reaction Conditions (Temp, Time, Reagents) start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS) check_conditions->side_reactions Conditions OK optimize_reagents Optimize Reagent Stoichiometry or Catalyst check_conditions->optimize_reagents Conditions Not Optimal side_reactions->optimize_reagents Side Products Identified purification Improve Purification Technique side_reactions->purification Impure Product success Yield Improved optimize_reagents->success fail Issue Persists optimize_reagents->fail No Improvement purification->success purification->fail No Improvement consult Consult Literature for Alternative Methods fail->consult

Caption: General troubleshooting workflow for low yield issues.

References

overcoming solubility issues of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS). What is the likely cause?

A1: this compound, like many heterocyclic compounds, is likely to have low intrinsic aqueous solubility.[1][2] The pyrrolo[2,3-c]pyridine core is a weakly basic structure, and its solubility is expected to be pH-dependent.[3][4] In neutral buffers like PBS (pH 7.4), the compound is likely to be in its less soluble, neutral form. The two methoxy groups may also increase the molecule's lipophilicity, further reducing its solubility in aqueous media.

Q2: What is the first and simplest step I should take to try and improve the solubility of this compound in my buffer?

A2: The most straightforward initial step is to adjust the pH of your buffer. Since this compound is a weak base, decreasing the pH should increase its solubility.[4][5] By preparing your buffer at a lower pH (e.g., pH 4-6), you can protonate the pyridine nitrogen, forming a more soluble salt. However, you must ensure that the final pH is compatible with your experimental assay.

Q3: Can I use an organic solvent to help dissolve the compound?

A3: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[6][7][8][9] You can first dissolve the this compound in a small amount of a stock solvent like dimethyl sulfoxide (DMSO) or ethanol, and then add this stock solution to your aqueous buffer.[10] It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid any detrimental effects on your biological system.[10] Be aware that adding a stock solution in an organic solvent to a buffer can sometimes cause the compound to precipitate if its solubility limit is exceeded.

Q4: I am still seeing precipitation even after using DMSO. What should I do?

A4: If you are still observing precipitation, you may be exceeding the compound's thermodynamic solubility in the final buffer, even with the co-solvent.[10] Here are a few things to try:

  • Lower the final concentration: Your target concentration may be too high. Try preparing a more dilute solution.

  • Increase the co-solvent percentage: If your assay can tolerate it, you might be able to slightly increase the final percentage of DMSO. However, always run a vehicle control to check for solvent effects.

  • Use a different co-solvent: Other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be effective.[6]

  • Explore other solubilization techniques: If simple co-solvents are not sufficient, you may need to consider more advanced formulation strategies such as using surfactants or cyclodextrins.[11][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a step-by-step workflow for systematically addressing solubility issues.

G start Start: Compound Precipitation Observed check_conc Is the final concentration essential? start->check_conc lower_conc Action: Lower the final concentration of the compound. check_conc->lower_conc No ph_adjust Is pH adjustment compatible with the assay? check_conc->ph_adjust Yes precip_check Does precipitation still occur? lower_conc->precip_check Test again adjust_ph Action: Prepare buffer at a lower pH (e.g., 4.0-6.5). ph_adjust->adjust_ph Yes use_cosolvent Is a co-solvent (e.g., DMSO) acceptable? ph_adjust->use_cosolvent No adjust_ph->precip_check prepare_stock Action: Prepare a high-concentration stock in 100% DMSO. Dilute into buffer. use_cosolvent->prepare_stock Yes advanced Consider Advanced Strategies: - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) - Solid Dispersion use_cosolvent->advanced No prepare_stock->precip_check precip_check->advanced Yes success Success: Compound is Solubilized precip_check->success No fail Assay Redesign May Be Needed advanced->fail If still unsuccessful G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf gene Gene Expression (Proliferation, Survival) tf->gene inhibitor 4,7-dimethoxy-1H- pyrrolo[2,3-c]pyridine (Kinase Inhibitor) inhibitor->mek

References

troubleshooting 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine instability in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. The information provided is intended to help identify and resolve potential instability issues encountered during various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of the pyrrolo[2,3-c]pyridine scaffold?

A1: The pyrrolo[2,3-c]pyridine scaffold, an isomer of azaindole, is a heterocyclic compound that can be susceptible to degradation under certain experimental conditions. The stability of the scaffold and its derivatives is influenced by factors such as pH, light exposure, temperature, and the presence of reactive chemical species in the assay buffer. The nitrogen atoms within the bicyclic structure can influence the electron density and reactivity of the molecule.

Q2: How might the dimethoxy substituents on the scaffold affect the compound's stability and reactivity?

A2: The two methoxy groups at the 4 and 7 positions are electron-donating groups. These groups can increase the electron density of the aromatic system, potentially making the molecule more susceptible to oxidation. Additionally, under acidic conditions, the methoxy groups could be susceptible to hydrolysis, leading to the formation of hydroxylated species, which may have different biological activities or further degrade.

Q3: What are common signs of this compound instability in an assay?

A3: Signs of compound instability can include:

  • Poor reproducibility of assay results.

  • A decrease in signal or activity over time (e.g., during incubation periods).

  • The appearance of unexpected peaks in analytical readouts like HPLC or LC-MS.

  • A color change in the assay solution.

  • High background signals or assay interference.

Q4: Can this compound interfere with common assay detection methods?

A4: Like many nitrogen-containing heterocyclic compounds, there is a potential for interference with certain assay technologies. Polycyclic aromatic nitrogen heterocycles can exhibit light-absorbing properties, which may interfere with fluorescence-based or absorbance-based assays.[1] It is crucial to run appropriate controls to assess for potential assay interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

If you are observing significant variability in your results between experiments or even within the same experiment, it could be due to the degradation of this compound.

Troubleshooting Workflow:

start Inconsistent Results check_storage Verify Compound Storage (dark, low temp, inert gas) start->check_storage prep_fresh Prepare Fresh Stock Solutions check_storage->prep_fresh assess_buffer Evaluate Assay Buffer (pH, components) prep_fresh->assess_buffer time_course Perform Time-Course Experiment assess_buffer->time_course analyze_degradation Analyze for Degradation (LC-MS, HPLC) time_course->analyze_degradation modify_conditions Modify Assay Conditions (lower temp, protect from light) analyze_degradation->modify_conditions result Consistent Results modify_conditions->result

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Time-Course Stability Assessment

  • Objective: To determine the stability of this compound in the assay buffer over the typical duration of the experiment.

  • Materials:

    • This compound

    • Assay buffer

    • Control buffer (e.g., PBS)

    • HPLC or LC-MS system

  • Procedure: a. Prepare a solution of the compound in the assay buffer at the final assay concentration. b. Aliquot the solution into several vials. c. Incubate the vials under the standard assay conditions (temperature, light exposure). d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction (if applicable) and immediately analyze an aliquot by HPLC or LC-MS. e. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis: Plot the peak area of the parent compound versus time. A significant decrease in the peak area indicates instability.

Summary of Potential Instability Factors and Mitigation Strategies

FactorPotential IssueRecommended Mitigation Strategy
pH Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.Maintain a neutral pH (around 7.4) if possible. Screen a range of pH values to find the optimal condition for stability.
Light Exposure to UV or even ambient light can lead to photodegradation of heterocyclic compounds.Protect all solutions containing the compound from light by using amber vials and minimizing light exposure during experiments.[2]
Temperature Higher temperatures can accelerate degradation reactions.Perform incubations at the lowest feasible temperature. If possible, use refrigerated autosamplers for analytical instruments.[2]
Oxygen The electron-rich aromatic system may be susceptible to oxidation.Degas assay buffers. Consider the addition of antioxidants like DTT or TCEP if compatible with the assay.
Assay Components Reactive components in the buffer (e.g., certain additives, high concentrations of salts) could react with the compound.Simplify the assay buffer as much as possible. Test the stability of the compound in the presence of individual buffer components.
Issue 2: High Background Signal or Assay Interference

An unexpectedly high background signal can sometimes be attributed to the intrinsic properties of the test compound.

Logical Relationship for Diagnosing Assay Interference:

start High Background Signal no_enzyme Run 'No Enzyme/Protein' Control start->no_enzyme no_substrate Run 'No Substrate' Control start->no_substrate intrinsic_signal Assess Intrinsic Fluorescence/ Absorbance of Compound no_enzyme->intrinsic_signal reporter_inhibition Test for Inhibition of Reporter Enzyme no_substrate->reporter_inhibition conclusion Identify Source of Interference intrinsic_signal->conclusion reporter_inhibition->conclusion

Caption: Diagnostic steps to identify the source of assay interference.

Experimental Protocol: Assessing Intrinsic Fluorescence/Absorbance

  • Objective: To determine if this compound exhibits intrinsic fluorescence or absorbance at the wavelengths used in the assay.

  • Materials:

    • This compound

    • Assay buffer

    • Plate reader or spectrophotometer/fluorometer

  • Procedure: a. Prepare a serial dilution of the compound in the assay buffer, covering the concentration range used in the experiment. b. In a microplate, add the diluted compound solutions. Include wells with buffer only as a blank. c. Read the absorbance or fluorescence at the excitation and emission wavelengths used in your assay.

  • Data Analysis: Plot the signal against the compound concentration. A concentration-dependent increase in signal indicates that the compound itself is contributing to the readout.

Summary of Common Assay Interference Mechanisms and Solutions

Interference MechanismDescriptionProposed Solution
Intrinsic Fluorescence/Absorbance The compound absorbs or emits light at the assay wavelengths.[3]Subtract the signal from a "no enzyme" control. If the interference is severe, consider changing the assay detection method.
Reporter Enzyme Inhibition The compound directly inhibits the reporter enzyme (e.g., luciferase, alkaline phosphatase).[3]Run a counter-screen against the purified reporter enzyme to confirm inhibition.
Compound Aggregation At higher concentrations, small molecules can form aggregates that can sequester proteins and lead to false-positive results.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test the compound's activity in the presence and absence of the detergent.
Reactivity with Assay Reagents The compound may react with detection reagents (e.g., luciferin, fluorescent probes).Test the compound's effect on the signal of the detection reagents in the absence of the primary biological target.

By systematically addressing these potential issues, researchers can improve the reliability and accuracy of their experimental results when working with this compound.

References

Technical Support Center: Purification of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guides

Issue: Low Yield After Column Chromatography

Low recovery of the target compound after chromatographic purification is a common issue. Several factors could contribute to this problem.

Possible Causes and Solutions:

  • Compound Adsorption to Silica Gel: The pyrrolo[2,3-c]pyridine core contains nitrogen atoms that can lead to strong interactions with the acidic silica gel surface, resulting in irreversible adsorption or degradation.

    • Solution 1: Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine (0.1-1%) or ammonia, in the eluent system. This will neutralize the acidic sites on the silica.

    • Solution 2: Consider using an alternative stationary phase like alumina (basic or neutral) or a polymer-based resin.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for efficient elution of the compound.

    • Solution: Perform small-scale TLC experiments with a range of solvent systems to identify the optimal eluent for good separation and a reasonable Rf value (typically 0.2-0.4). A gradient elution from a non-polar to a polar solvent on the column can also improve separation and yield.

  • Compound Degradation: The compound may be unstable under the purification conditions.

    • Solution: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column. Ensure that the solvents used are of high purity and free of acidic or basic impurities.

Issue: Presence of Persistent Impurities

Even after purification, certain impurities may co-elute with the desired product.

Possible Causes and Solutions:

  • Isomeric Impurities: Incomplete reactions or side reactions during synthesis can lead to the formation of isomers that have very similar polarities to the target compound, making them difficult to separate.

    • Solution 1: Optimize the reaction conditions to minimize the formation of byproducts.

    • Solution 2: Employ high-performance liquid chromatography (HPLC) with a suitable column and solvent system for better resolution. Chiral chromatography may be necessary if enantiomeric impurities are present.

    • Solution 3: Recrystallization can be a powerful technique to remove small amounts of impurities if a suitable solvent is found.

  • Starting Material Contamination: Unreacted starting materials may be carried through the purification process.

    • Solution: Ensure the reaction goes to completion by monitoring it with TLC or LC-MS. If necessary, perform a pre-purification step, such as an acid-base extraction, to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, partially demethylated products (e.g., 4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-ol), and isomers formed during the cyclization step. The specific impurities will depend on the synthetic route employed.

Q2: What is a recommended starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use silica gel as the stationary phase and a solvent system of dichloromethane (DCM) and methanol (MeOH). You can start with a gradient of 0% to 10% MeOH in DCM. The addition of a small amount of triethylamine (~0.1%) to the eluent can help to reduce tailing and improve recovery.

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be an effective final purification step. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents to screen include ethyl acetate, acetonitrile, methanol, or mixtures thereof with non-polar solvents like hexanes.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Pyrrolopyridine Derivatives

Compound ClassStationary PhaseEluent SystemReference
Pyrrolo[2,3-d]pyrimidine AnalogsSilica GelAcetone/DCM (1:1)[1]
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesSilica Geln-hexane/EtOAc (4:1)[2]
1H-pyrrolo[3,2-c]pyridine DerivativesSilica GelNot specified[3]
2H-pyrazolo[4,3-c]pyridinesSilica GelEtOAc/Hex (1:4)[4]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start Purification check_purity Check Purity (TLC, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield persistent_impurities Persistent Impurities? troubleshoot->persistent_impurities adsorption Adsorption to Silica? - Add base (e.g., TEA) - Change stationary phase low_yield->adsorption Yes solvent Wrong Solvent System? - Optimize with TLC - Use gradient elution low_yield->solvent No isomers Isomeric Impurities? - Optimize synthesis - Use HPLC or recrystallization persistent_impurities->isomers Yes starting_material Starting Material Contamination? - Ensure reaction completion - Pre-purification step persistent_impurities->starting_material No adsorption->check_purity degradation Compound Degradation? - Minimize time on column - Use pure solvents solvent->degradation degradation->check_purity isomers->check_purity starting_material->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Proposed Synthetic Pathway: Batcho-Leimgruber Approach

A viable synthetic route for this compound is the Batcho-Leimgruber indole synthesis. This approach involves the formation of an enamine from a substituted nitropyridine, followed by a reductive cyclization to yield the desired pyrrolopyridine core.

Experimental Workflow

Synthetic_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2,5-Dimethoxy-4-methyl-3-nitropyridine D (E)-1-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylmethanamine A->D Reacts with B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->D Reacts with C Heat C->D Under E (E)-1-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylmethanamine G This compound E->G Is reduced and cyclized by F Reducing Agent (e.g., Raney Ni, H2) F->G Troubleshooting_Logic cluster_Step1 cluster_Step2 Start Low Yield or Impure Product Step1 Problem in Step 1: Enamine Formation? Start->Step1 Step2 Problem in Step 2: Reductive Cyclization? Step1->Step2 No CheckReagents1 Check Purity of Starting Materials Step1->CheckReagents1 Yes CheckCatalyst Check Catalyst Activity Step2->CheckCatalyst Yes CheckConditions1 Optimize Reaction Conditions (Temp, Time) CheckReagents1->CheckConditions1 CheckMoisture Ensure Anhydrous Conditions CheckConditions1->CheckMoisture Solution Purify product by column chromatography CheckMoisture->Solution CheckH2Source Ensure Sufficient H₂ Source CheckCatalyst->CheckH2Source CheckConditions2 Optimize Solvent and Temperature CheckH2Source->CheckConditions2 CheckConditions2->Solution

Technical Support Center: Optimizing Reaction Conditions for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the functionalization of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on the this compound core?

A1: The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a π-excessive system, making it susceptible to electrophilic substitution. The electron-donating methoxy groups at positions 4 and 7 further activate the ring system. Based on the electronic properties and published data on similar scaffolds, the C3 position of the pyrrole ring is the most probable site for electrophilic attack due to the stability of the resulting intermediate. However, the precise regioselectivity can be influenced by the specific reagents and reaction conditions. For instance, a Friedel-Crafts acylation has been reported to occur at the C3 position.

Q2: I am having trouble with N-H derivatization. Are there any specific recommendations for N-alkylation or N-arylation?

A2: N-functionalization of the pyrrole nitrogen in azaindoles can be challenging due to the potential for competing reactions at the pyridine nitrogen or the carbon atoms of the pyrrole ring. For successful N-alkylation, the use of a strong base to deprotonate the pyrrole N-H is typically required. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice. The choice of the alkylating agent (e.g., alkyl halide or sulfonate) is also critical. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is a powerful method, though conditions need to be carefully optimized to favor N-arylation over C-N coupling at other positions.

Q3: What are the key challenges in performing Suzuki-Miyaura cross-coupling reactions with halogenated this compound derivatives?

A3: The primary challenges in Suzuki-Miyaura coupling with this scaffold include:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.

  • Regioselectivity: If multiple halogen atoms are present, achieving selective coupling at a specific position can be difficult. The reactivity of the halogen is influenced by its position on the bicyclic system.

  • Influence of Methoxy Groups: The electron-donating methoxy groups can affect the oxidative addition step of the catalytic cycle.

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial. The use of specialized ligands, such as those developed by Buchwald or Hartwig, can often improve reaction outcomes.

Troubleshooting Guides

Vilsmeier-Haack Formylation

Problem: Low or no yield of the desired 3-formyl derivative.

Potential Cause Troubleshooting Suggestion
Incomplete formation of the Vilsmeier reagent Ensure that phosphorus oxychloride (POCl₃) is added slowly to cold (0 °C) dimethylformamide (DMF) and allowed to stir for a sufficient time to form the electrophilic species before adding the substrate.
Low reactivity of the substrate The electron-rich nature of the this compound should favor formylation. If reactivity is still low, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.
Side reactions Over-reaction or decomposition can occur at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and optimize the reaction time and temperature.
Work-up issues The iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure that the reaction mixture is quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and stirred until hydrolysis is complete.

Experimental Protocol: Friedel-Crafts Acylation (A related electrophilic substitution)

A known reaction for a derivative of the target molecule is the Friedel-Crafts acylation, which provides a C3-acylated product.[1][2]

  • Reactants: this compound hydrochloride, ethyl oxalyl chloride.

  • Solvent: A suitable inert solvent for Friedel-Crafts reactions, such as dichloromethane or nitrobenzene.

  • Catalyst: A Lewis acid catalyst (e.g., AlCl₃) is typically required.

  • Procedure: The pyrrolo[2,3-c]pyridine is dissolved in the solvent and cooled. The Lewis acid is added, followed by the dropwise addition of the acylating agent. The reaction is stirred at the appropriate temperature until completion.

  • Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

Logical Workflow for Troubleshooting Low-Yield Electrophilic Substitution

Start Low Yield in Electrophilic Substitution CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK AnalyzeByproducts Analyze Byproducts by LC-MS/NMR OptimizeConditions->AnalyzeByproducts Yield Still Low Success Improved Yield OptimizeConditions->Success Yield Improved AnalyzeByproducts->OptimizeConditions Identify Side Reactions Purification Refine Purification Method AnalyzeByproducts->Purification Product Degradation? Purification->Success Purity Improved

Caption: Troubleshooting workflow for electrophilic substitution.

Suzuki-Miyaura Cross-Coupling

Problem: Failure to achieve C-C bond formation between a halo-4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine and a boronic acid.

Potential Cause Troubleshooting Suggestion
Catalyst deactivation The pyridine nitrogen can poison the palladium catalyst. Use a higher catalyst loading or screen different palladium precatalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Buchwald or other electron-rich, bulky phosphine ligands can be effective.
Poor solubility of reactants Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base is common.
Ineffective base The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Protodeboronation of the boronic acid This side reaction can be prevalent with electron-rich or heteroaromatic boronic acids. Use milder conditions (lower temperature), a less nucleophilic base, or protect the boronic acid as a pinacol ester.
Low reactivity of the aryl halide Aryl chlorides are generally less reactive than bromides or iodides. For aryl chlorides, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) are often necessary.

Illustrative Reaction Conditions for Suzuki Coupling on a Related Scaffold

ParameterCondition
Aryl Halide 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Boronic Acid Substituted phenylboronic acid (1.5 equiv.)
Catalyst Pd(PPh₃)₄ (0.06 equiv.)
Base K₂CO₃ (5 equiv.)
Solvent 1,4-dioxane / H₂O (3:1)
Temperature 125 °C (Microwave)
Time 26 min

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

N-Alkylation

Problem: Low conversion or formation of multiple products during N-alkylation.

Potential Cause Troubleshooting Suggestion
Insufficient deprotonation The pKa of the pyrrole N-H in azaindoles is in the range of 16-19. A sufficiently strong base is needed for complete deprotonation. NaH is a common choice. Ensure the base is fresh and the solvent is anhydrous.
Competing C-alkylation The deprotonated pyrrolo[2,3-c]pyridine is an ambident nucleophile. C-alkylation, particularly at C3, can compete with N-alkylation. Using more polar, aprotic solvents like DMF or DMSO can favor N-alkylation. Lowering the reaction temperature may also increase selectivity.
Alkylation of the pyridine nitrogen While less likely under basic conditions, quaternization of the pyridine nitrogen can occur, especially with highly reactive alkylating agents. Using less reactive alkylating agents or carefully controlling stoichiometry can mitigate this.
Decomposition of the starting material or product The pyrrolo[2,3-c]pyridine core may be sensitive to strongly basic conditions or high temperatures. Monitor the reaction for the appearance of degradation products and consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or lower temperatures if decomposition is observed.

General Protocol for N-Alkylation

  • Deprotonation: To a solution of this compound in anhydrous DMF at 0 °C, add NaH (1.1-1.5 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Quench: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Decision Tree for N-Alkylation Troubleshooting

Start N-Alkylation Issue NoReaction No Reaction / Low Conversion Start->NoReaction MultipleProducts Multiple Products Start->MultipleProducts StrongerBase Use Stronger Base (e.g., NaH) NoReaction->StrongerBase Anhydrous Ensure Anhydrous Conditions NoReaction->Anhydrous ChangeSolvent Change Solvent (e.g., DMF, DMSO) MultipleProducts->ChangeSolvent C-alkylation observed? LowerTemp Lower Reaction Temperature MultipleProducts->LowerTemp C-alkylation observed? MilderBase Use Milder Base (e.g., K2CO3) MultipleProducts->MilderBase Degradation observed?

Caption: Troubleshooting decision tree for N-alkylation.

References

dealing with off-target effects of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. The information is designed to help you identify and manage potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary targets of this compound?

A1: While specific data for this compound is limited in publicly available literature, the pyrrolo[2,3-c]pyridine scaffold is a common core structure in many small molecule inhibitors. Analogs have shown activity against a range of protein kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, Polo-like kinase 4 (PLK4), Colony-Stimulating Factor 1 Receptor (CSF1R), Monopolar Spindle 1 (MPS1) kinase, FMS kinase, Fms-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs). Additionally, some pyrrolo[2,3-c]pyridines have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1). Therefore, it is plausible that this compound may also target one or more of these proteins.

Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of this compound be the cause?

A2: Yes, inconsistent results or unexpected phenotypes are common indicators of off-target effects for any small molecule inhibitor.[1] Off-target binding can lead to the modulation of unintended signaling pathways, resulting in cellular responses that are not mediated by the primary target. It is crucial to validate that the observed phenotype is a direct result of the intended target's inhibition.

Q3: How can I begin to investigate potential off-target effects in my cellular assays?

A3: A good first step is to perform a dose-response experiment and use the lowest effective concentration of the compound in your assays.[2] Additionally, using a structurally related but inactive control compound can help differentiate between on-target and non-specific effects. For more in-depth analysis, consider performing a rescue experiment by overexpressing a drug-resistant mutant of your intended target. If the phenotype is rescued, it provides strong evidence for on-target activity.

Q4: What are the recommended methods for comprehensively profiling the off-target interactions of this compound?

A4: For a broad assessment of off-target kinase interactions, a kinome scan is the gold standard.[3][4][5][6][7][8] This involves screening the compound against a large panel of kinases to identify unintended targets. To confirm target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[9][10][11][12][13] Phenotypic screening can also provide valuable insights into the compound's broader biological effects.[1][14][15][16]

Troubleshooting Guide

This guide provides structured advice for specific issues you may encounter.

Issue 1: Observed phenotype does not match the known function of the intended target.
  • Possible Cause: The compound is hitting one or more off-target proteins that are responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Literature Review: Search for known off-targets of structurally similar pyrrolopyridine compounds. This may provide clues as to which alternative pathways could be affected.

    • Secondary Assays: Use an orthogonal assay to confirm the engagement of your primary target. For example, if your primary target is a kinase, use a phospho-specific antibody in a western blot to confirm the inhibition of a known downstream substrate.

    • Kinase Profiling: If a kinase is the suspected primary target, perform a kinome scan to identify other kinases that are inhibited by the compound at relevant concentrations.

    • CETSA: Use CETSA to confirm that the compound is engaging the intended target in your cells and to potentially identify novel intracellular targets.

Issue 2: High levels of cytotoxicity are observed at concentrations required for target inhibition.
  • Possible Cause: The observed cytotoxicity may be due to the inhibition of an off-target protein that is essential for cell viability.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a careful dose-response curve for both target inhibition and cytotoxicity to determine the therapeutic window of the compound.

    • Apoptosis/Necrosis Assays: Characterize the mechanism of cell death (e.g., using assays for caspase activation, Annexin V staining, or LDH release) to gain insights into the potential pathways involved.

    • Compare with Known Inhibitors: If available, compare the cytotoxic profile of your compound with other known inhibitors of the same primary target. A significantly different profile may suggest off-target-driven toxicity.

    • Chemical Proteomics: For covalent inhibitors, chemoproteomic approaches can be used to identify all cellular targets.[17]

Quantitative Data for Pyrrolopyridine Analogs

The following table summarizes the inhibitory activities of various pyrrolopyridine analogs against different targets. This data can provide a reference for the potential potency and selectivity of this compound.

ScaffoldCompound IDPrimary TargetIC50 (nM)Off-Target(s)Off-Target IC50 (nM)Reference
1H-pyrrolo[3,2-c]pyridine1rFMS kinase30FLT3 (D835Y)>1000--INVALID-LINK--
1H-pyrrolo[3,2-c]pyridine1eFMS kinase60Not reportedNot reported--INVALID-LINK--
1H-pyrrolo[3,2-c]pyridineKIST101029FMS kinase96Not reportedNot reported--INVALID-LINK--
1H-pyrrolo[2,3-b]pyridine25aATM kinaseNot reported>700-fold selective over PIKK familyNot reported--INVALID-LINK--
1H-pyrrolo[2,3-c]pyridine46LSD13.1Not reportedNot reported--INVALID-LINK--
7H-pyrrolo[2,3-d]pyrimidine50 (FN-1501)FLT3<10CDK2, CDK4, CDK6<10--INVALID-LINK--
1H-pyrrolo[3,2-c]pyridine8MPS125CDK243--INVALID-LINK--

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Format: Choose a suitable kinase assay format. Radiometric assays are considered the gold standard, but fluorescence-based, luminescence-based, or mobility shift assays are also widely used.[4][18] Several commercial vendors offer kinome scanning services (e.g., KINOMEscan®, SelectScreen™).[3][5][6][7]

  • Kinase Panel Selection: Select a panel of kinases for screening. A broad panel covering all major kinase families is recommended for initial profiling.

  • Assay Execution:

    • Incubate the purified active kinase with the test compound at a fixed concentration (e.g., 1 µM).

    • Initiate the kinase reaction by adding the appropriate substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction (e.g., by adding phosphoric acid).

    • Detect the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to a DMSO control. Hits are typically defined as kinases with >50% or >80% inhibition.

  • Follow-up: For identified off-targets, perform dose-response experiments to determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of a target protein by this compound in intact cells.

  • Cell Culture and Treatment:

    • Culture your cells of interest to a suitable confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting point of the target protein.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein in each sample using western blotting with an antibody specific to your target protein.

  • Data Analysis:

    • Quantify the band intensities from the western blot.

    • Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizations

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Confirmation and Mitigation start Unexpected Phenotype or Inconsistent Results dose_response Dose-Response Curve start->dose_response inactive_control Inactive Analog Control dose_response->inactive_control rescue_exp Rescue Experiment inactive_control->rescue_exp kinome_scan Kinome Profiling rescue_exp->kinome_scan If on-target effect is not confirmed secondary_assay Orthogonal Secondary Assays rescue_exp->secondary_assay If on-target effect is confirmed cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa phenotypic_screen Phenotypic Screening cetsa->phenotypic_screen phenotypic_screen->secondary_assay structure_modification Structure-Activity Relationship (SAR) Studies secondary_assay->structure_modification

Caption: A logical workflow for identifying and validating off-target effects.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound Target_Kinase Primary Target Kinase compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase compound->Off_Target_Kinase Inhibition Substrate_A Substrate A Target_Kinase->Substrate_A Phenotype_A Expected Phenotype Substrate_A->Phenotype_A Substrate_B Substrate B Off_Target_Kinase->Substrate_B Phenotype_B Unexpected Phenotype Substrate_B->Phenotype_B

Caption: On-target vs. off-target signaling pathways.

References

minimizing cytotoxicity of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. The information aims to help minimize cytotoxicity and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed Across Multiple Cell Lines

If you are observing unexpectedly high levels of cell death across various cell lines, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Compound Concentration The concentration of the compound may be too high. Perform a dose-response experiment to determine the IC50 value and select a concentration range appropriate for your assay.
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the cell culture. Run a vehicle control with the same concentration of solvent to assess its effect.
Off-Target Effects The compound may be hitting unintended cellular targets. Consider performing kinome screening or other target profiling assays to identify potential off-target interactions. Structural modifications to the molecule could potentially reduce these effects.[1][2]
Cell Line Sensitivity Some cell lines are inherently more sensitive to certain compounds. Research the specific cell lines you are using to understand their characteristics and potential sensitivities. It may be beneficial to test the compound on a panel of cell lines with varying genetic backgrounds.
Compound Stability The compound may be degrading in the cell culture medium, leading to the formation of toxic byproducts. Assess the stability of the compound under your experimental conditions using techniques like HPLC.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Variability in cytotoxicity data can be a significant issue. The following table outlines potential sources of inconsistency and how to address them.

Potential Cause Recommended Solution
Cell Density Inconsistent cell seeding density can lead to variable results. Ensure that cells are seeded at a consistent density for all experiments and that they are in the logarithmic growth phase at the time of treatment.[3]
Passage Number High passage numbers can lead to changes in cell characteristics and drug sensitivity. Use cells within a defined, low passage number range for all experiments.
Reagent Variability Variations in media, serum, or other reagents can impact cell health and response to treatment. Use consistent lots of all reagents and screen new lots for any effects on cell growth and viability.
Pipetting Errors Inaccurate pipetting can lead to incorrect compound concentrations and cell numbers. Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.[3]
Incubation Time The duration of compound exposure can significantly affect cytotoxicity. Maintain a consistent incubation time for all experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell-based assays.

Q1: What is the expected cytotoxic profile of this compound?

While specific data for this compound is limited, derivatives of the pyrrolo[2,3-c]pyridine scaffold have been reported to exhibit cytotoxic effects, particularly against cancer cell lines.[4][5] The cytotoxicity is often dose-dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line of interest.

Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
PC-3Prostate Adenocarcinoma18.5
HepG2Hepatocellular Carcinoma25.1

Note: These are hypothetical values based on published data for similar compounds and should be experimentally determined for your specific conditions.

Q2: How can I reduce the cytotoxicity of this compound while maintaining its intended activity?

Minimizing cytotoxicity while preserving the desired biological effect is a key challenge in drug development.[2] Here are some strategies:

  • Dose Optimization: Use the lowest effective concentration of the compound that elicits the desired biological response.

  • Combination Therapy: Combining the compound with another agent may allow for a lower, less toxic dose to be used while achieving a synergistic effect.[6]

  • Structural Modification: If resources permit, medicinal chemistry efforts can be employed to synthesize derivatives with improved selectivity and reduced off-target toxicity.[1]

  • Targeted Delivery: In more advanced applications, consider nanoparticle-based or antibody-drug conjugate approaches to deliver the compound specifically to the target cells, thereby reducing systemic toxicity.

Q3: What are the potential mechanisms of cytotoxicity for pyrrolo[2,3-c]pyridine derivatives?

Many pyrrolo[2,3-d]pyrimidine and related pyrrolopyridine derivatives have been identified as kinase inhibitors.[5] Therefore, the cytotoxicity of this compound could be mediated through the inhibition of critical cellular kinases, leading to:

  • Apoptosis: Induction of programmed cell death is a common mechanism for anticancer compounds.[5]

  • Cell Cycle Arrest: Inhibition of kinases involved in cell cycle progression can lead to a halt in cell proliferation.[5]

It is recommended to perform mechanistic studies, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry with propidium iodide), to elucidate the specific mechanism in your experimental system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol describes how to differentiate between apoptotic and necrotic cells using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding (96-well plate) C Compound Addition to Cells A->C B Compound Dilution B->C D Incubation (24-72h) C->D E MTT Reagent Addition D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

troubleshooting_logic Start High Cytotoxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1 Reduce Solvent Concentration Q1->A1 Yes Q2 Is Cytotoxicity Dose-Dependent? Q1->Q2 No A2 Perform Dose-Response and Select Lower Dose Q2->A2 Yes Q3 Is Cytotoxicity Cell Line Specific? Q2->Q3 No A3 Investigate Off-Target Effects / Consider Structural Analogs Q3->A3 No A4 Select Less Sensitive Cell Line / Modify Experimental Endpoint Q3->A4 Yes

Caption: A logical troubleshooting workflow for addressing high cytotoxicity in cell line experiments.

signaling_pathway Compound 4,7-dimethoxy-1H-pyrrolo [2,3-c]pyridine Kinase Cellular Kinase (e.g., CDK, EGFR) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Viability Cell Viability Apoptosis->Viability Proliferation->Viability

Caption: A potential signaling pathway illustrating how this compound might induce cytotoxicity through kinase inhibition.

References

common pitfalls in handling 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and pitfalls encountered during the handling and experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A: this compound, like many electron-rich heterocyclic compounds, should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1] The hydrochloride salt form is also available and may offer improved stability for long-term storage.[2]

Q2: I am observing poor solubility of the compound in my reaction solvent. What can I do?

A: Solubility can be a challenge. For reactions, consider a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO). For purification by chromatography, solubility in the mobile phase is key. If you are struggling with solubility in common organic solvents, gentle heating may improve dissolution. For aqueous solutions, the hydrochloride salt of the compound may exhibit better solubility.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A: Broad peaks in the NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, aggregation of the compound at higher concentrations, or proton exchange. Ensure your NMR solvent is of high purity. You can also try acquiring the spectrum at an elevated temperature to potentially sharpen the signals by overcoming aggregation or accelerating exchange processes.

Q4: Is N-protection necessary for this compound before performing further reactions?

A: While not always mandatory, N-protection of the pyrrole nitrogen is a common strategy to improve yields and prevent side reactions, particularly in metal-catalyzed cross-coupling reactions.[3][4] The choice of protecting group (e.g., Boc, SEM, or a sulfonyl group) will depend on the subsequent reaction conditions.[3][5] However, be aware that the deprotection step can sometimes be challenging and may require optimization to avoid side product formation.[3]

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield in Suzuki-Miyaura cross-coupling reactions.

Potential Cause Troubleshooting Suggestion
Poor quality of boronic acid Use freshly purchased or properly stored boronic acid. Consider using boronic esters for improved stability.
Inactive catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents and reaction vessel to avoid catalyst deactivation by oxygen.
Inappropriate base or solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, MeCN/water). The choice of base and solvent can significantly impact the reaction outcome.[6][7]
Side reactions The electron-rich nature of the pyrrolopyridine ring may lead to side reactions. Consider lowering the reaction temperature or using a milder base.[8][9] N-protection of the pyrrole may also prevent unwanted side reactions.[4]

Problem: Product decomposition during purification on silica gel.

Potential Cause Troubleshooting Suggestion
Acidity of silica gel The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to tailing and potential decomposition. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, add a small percentage (0.1-1%) of triethylamine or ammonia to your mobile phase.
Compound instability on stationary phase Minimize the time the compound spends on the column. Use a faster flow rate or consider alternative purification methods like preparative HPLC or crystallization.
Reactivity & Stability

Problem: Unidentified side products in electrophilic substitution reactions.

Potential Cause Troubleshooting Suggestion
Over-reactivity of the pyrrolopyridine core The two methoxy groups and the pyrrole ring make the system highly electron-rich and susceptible to multiple substitutions or reactions at unintended positions.[8][9][10] Use milder reaction conditions (lower temperature, less reactive electrophile) and consider using a protecting group on the pyrrole nitrogen to modulate reactivity.
Demethylation of methoxy groups Strong Lewis acids or harsh acidic conditions can potentially lead to the cleavage of the methoxy ether bonds.[11] If your reaction conditions are acidic, consider milder alternatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry flask, add this compound (or its halogenated derivative) (1 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Procedure for N-Boc Protection
  • Reaction Setup: Dissolve this compound (1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a base like triethylamine (Et₃N).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material: This compound reaction Reaction (e.g., Cross-Coupling) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography (consider basic additive) workup->purification purification->reaction Re-purify if needed analysis Purity Analysis (NMR, LC-MS) purification->analysis end Final Product analysis->end Pure Product

Caption: General experimental workflow for the functionalization and purification of this compound.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_protection Substrate Reactivity start Low Reaction Yield? reagent_quality Check Reagent Purity (Boronic Acid, Catalyst) start->reagent_quality Yes optimize_conditions Optimize Base, Solvent, and Temperature start->optimize_conditions Yes n_protection Consider N-Protection of Pyrrole start->n_protection Yes solution Problem Solved reagent_quality->solution Improved? optimize_conditions->solution Improved? n_protection->solution Improved?

Caption: Troubleshooting logic for addressing low yields in reactions involving this compound.

References

Technical Support Center: Enhancing the Selectivity of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine and related pyrrolopyridine scaffolds. The focus is on addressing common experimental challenges to enhance the selectivity of these compounds, which are often developed as kinase inhibitors.

FAQs: Synthesis and Purification

Question: What are the common synthetic routes for preparing the this compound scaffold?

Answer: The synthesis of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, typically involves the construction of the bicyclic ring system through methods such as the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and various cyclization strategies.[1] For substituted pyrrolopyridines, a common approach is the functionalization of a pre-formed pyrrolopyridine core. This can involve halogenation followed by cross-coupling reactions to introduce desired substituents. Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often essential to direct reactions to the desired position and can be a source of experimental challenges during deprotection.[1]

Question: I am observing significant side product formation during the synthesis of my substituted pyrrolopyridine. What are some common side reactions and how can I mitigate them?

Answer: Side product formation is a frequent challenge. Common issues include:

  • Over-reaction or di-substitution: In cross-coupling reactions, it's possible to get substitution at multiple positions if more than one reactive site is present. To avoid this, carefully control the stoichiometry of your reagents and consider using a milder catalyst or reaction conditions.

  • Dehalogenation: In palladium-catalyzed reactions, the starting halide can sometimes be reduced, leading to the formation of the unsubstituted parent ring. This can often be minimized by ensuring your catalyst is not overly active and that reaction times are not excessively long.

  • Protecting group-related side products: The removal of protecting groups like SEM can be problematic. For instance, acid-catalyzed deprotection of SEM can release formaldehyde, which may lead to the formation of unwanted adducts or complex cyclized structures.[1] Careful selection of the deprotection method and purification of the intermediate product before this step is crucial.

Question: What are the recommended methods for purifying this compound and its derivatives?

Answer: Purification of pyrrolopyridine derivatives typically relies on standard chromatographic techniques.

  • Silica Gel Chromatography: This is the most common method for purifying crude reaction mixtures. A range of solvent systems, often involving mixtures of dichloromethane/methanol or ethyl acetate/hexanes, can be employed.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material for biological testing, reverse-phase preparative HPLC is often used.

A general workflow for the synthesis and purification of pyrrolopyridine derivatives is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Halogenated Pyridine) Protect Introduction of Protecting Group (e.g., SEM) Start->Protect Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Protect->Coupling Deprotect Deprotection Coupling->Deprotect Crude Crude Product Deprotect->Crude Column Silica Gel Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal HPLC Preparative HPLC Recrystal->HPLC Pure Pure Product HPLC->Pure

A general workflow for the synthesis and purification of pyrrolopyridine derivatives.

FAQs: Enhancing Selectivity

Question: My this compound derivative is showing activity against multiple kinases. What are some general strategies to improve its selectivity?

Answer: Improving kinase inhibitor selectivity is a central challenge in drug discovery. Since the ATP-binding pocket is highly conserved across the kinome, achieving selectivity often requires exploiting subtle differences in the kinase active site or targeting less conserved regions.[3] Here are some common strategies:

  • Targeting the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket near the ATP-binding site. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can enhance selectivity for kinases with smaller gatekeeper residues.[2]

  • Exploiting Non-Conserved Residues: Covalent inhibitors that form a bond with non-conserved cysteine residues in the active site can achieve very high selectivity.[2] However, this approach is only applicable if the target kinase has an accessible cysteine.

  • Developing Allosteric Inhibitors: Instead of targeting the conserved ATP-binding site, allosteric inhibitors bind to other sites on the kinase, often leading to higher selectivity.

  • Structure-Based Drug Design: If a crystal structure of your compound bound to its target is available, you can use this information to guide the design of modifications that enhance interactions with the target while disrupting interactions with off-target kinases.

  • Atropisomerism: For molecules with restricted bond rotation, it is sometimes possible to isolate stable rotational isomers (atropisomers). These different spatial arrangements can exhibit distinct kinase inhibition profiles, with some being more selective than others.[4]

The following diagram illustrates a decision-making process for selecting a strategy to enhance kinase inhibitor selectivity:

G Start Initial Hit Compound (Poor Selectivity) Gatekeeper Is there a size difference in the gatekeeper residue between target and off-targets? Start->Gatekeeper Cysteine Is there an accessible, non-conserved cysteine in the target's active site? Gatekeeper->Cysteine No Bulky Introduce bulky substituents to clash with larger gatekeeper residues. Gatekeeper->Bulky Yes Allosteric Are there known allosteric sites? Cysteine->Allosteric No Covalent Design a covalent inhibitor targeting the cysteine. Cysteine->Covalent Yes Atropisomer Does the molecule exhibit atropisomerism? Allosteric->Atropisomer No Allo_design Design inhibitors that bind to the allosteric site. Allosteric->Allo_design Yes Isolate Synthesize and isolate stable atropisomers for individual testing. Atropisomer->Isolate Yes SBDD Use structure-based drug design to optimize interactions. Atropisomer->SBDD No Bulky->SBDD Covalent->SBDD Allo_design->SBDD Isolate->SBDD

Decision tree for enhancing kinase inhibitor selectivity.

Question: How can I quantitatively assess the selectivity of my compound?

Answer: The selectivity of a kinase inhibitor is typically assessed by profiling its activity against a large panel of kinases. Several companies offer kinase profiling services, often testing against hundreds of different kinases. The results are usually reported as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).

There are several metrics used to quantify selectivity from these profiling data:

  • Selectivity Score: This is a simple metric calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

  • Selectivity Entropy: This is a more sophisticated metric that takes into account the potency of the inhibitor against each kinase, providing a single value that can be used to rank compounds by their selectivity.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Suzuki coupling - Inactive catalyst- Poor quality boronic acid/ester- Inefficient base- Suboptimal solvent or temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure the boronic acid/ester is pure and dry.- Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).- Try different solvent systems (e.g., dioxane/water, toluene/ethanol/water) and optimize the reaction temperature.
Difficulty in removing SEM protecting group - Harsh acidic conditions leading to decomposition- Incomplete reaction- Screen milder deprotection conditions (e.g., TBAF, MgBr2).- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Purify the SEM-protected intermediate before deprotection to remove any impurities that might interfere with the reaction.[1]
Poor solubility of the final compound - High molecular weight- Planar, aromatic structure- Introduce polar functional groups (e.g., morpholine, piperazine) to increase solubility.- Consider creating a salt form of the compound.
Compound shows off-target toxicity in cellular assays - Inhibition of essential kinases- Interaction with other cellular targets- Perform a broad kinase selectivity screen to identify potential off-target kinases.[4] - Use medicinal chemistry approaches to design out the activity against problematic off-targets.

Quantitative Data

Table 1: Kinase Inhibition Profile of Compound X (a hypothetical pyrrolopyridine derivative)

KinaseIC50 (nM)
Target Kinase A10
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D800
Off-Target Kinase E>10,000

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of a Chloropyrrolopyridine with a Boronic Acid:

  • To a reaction vessel, add the chloropyrrolopyridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Add a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2 (typically 0.05-0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[2]

General Procedure for SEM Deprotection:

This is a general guideline and conditions should be optimized for the specific substrate.

  • Dissolve the SEM-protected pyrrolopyridine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a Lewis acid (e.g., MgBr2) or a protic acid (e.g., trifluoroacetic acid) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.[1]

References

Validation & Comparative

comparing 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the kinase inhibitory activity of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is not currently available in the public domain. This guide provides a comparative analysis based on the performance of structurally related pyrrolopyridine analogs that have been evaluated as kinase inhibitors. The data presented herein is for informational purposes and to highlight the potential of the broader pyrrolopyridine scaffold in kinase inhibitor drug discovery.

The pyrrolopyridine core is a versatile scaffold that has been extensively explored in the development of potent and selective kinase inhibitors. Various isomers, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, have demonstrated significant inhibitory activity against a range of kinase targets implicated in cancer and other diseases. This guide compares the performance of several pyrrolopyridine-based kinase inhibitors against established drugs targeting similar pathways, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of selected pyrrolopyridine-based kinase inhibitors and their established counterparts. Lower IC50 values indicate higher potency.

Compound ID/NameTarget Kinase(s)Scaffold TypeIC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
Analog 1 FGFR1, FGFR2, FGFR31H-pyrrolo[2,3-b]pyridine7, 9, 25Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 6.2, 130
Analog 2 MPS11H-pyrrolo[3,2-c]pyridine25BAY 1217389 MPS1<10
Analog 3 FMS (CSF-1R)1H-pyrrolo[3,2-c]pyridine30Pexidartinib CSF-1R (FMS)10
Analog 4 EGFR (T790M)1H-pyrrolo[2,3-d]pyrimidine0.21Osimertinib EGFR (T790M, L858R, ex19del)<10

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a key signaling pathway targeted by pyrrolopyridine-based inhibitors and a typical experimental workflow for their evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Analog1 Analog 1 (Pyrrolopyridine Inhibitor) Analog1->FGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Synthesis KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellProliferation Cell-Based Proliferation Assay (MTT) KinaseAssay->CellProliferation WesternBlot Target Engagement & Downstream Signaling (Western Blot) CellProliferation->WesternBlot DataAnalysis Data Analysis: IC50 Determination, Pathway Modulation WesternBlot->DataAnalysis End End: Lead Optimization DataAnalysis->End

Caption: Kinase Inhibitor Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FGFR1, MPS1, FMS)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 1 µL of the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the remaining ATP.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Reagents and Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116, MV4-11)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Prepare a serial dilution of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the cell viability against the compound concentration.

Western Blotting for Target Engagement and Downstream Signaling

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target kinase phosphorylation (a measure of its activity) and the activity of downstream signaling proteins.

1. Reagents and Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and determine the protein concentration using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a loading control like GAPDH or β-actin.

Comparative Guide to Validating the Mechanism of Action of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of novel small molecules, using the hypothetical compound 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, hereafter referred to as "Compound X". The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore present in numerous kinase inhibitors. This guide will therefore proceed under the hypothesis that Compound X is a kinase inhibitor, comparing its validation workflow and hypothetical performance metrics against established drugs such as Gefitinib and Erlotinib, which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The validation process is a multi-step approach, beginning with biochemical confirmation of enzyme inhibition, progressing to characterization of direct target binding in a cellular context, and culminating in efficacy studies in preclinical models.

Overall Experimental Workflow

The validation of a potential kinase inhibitor follows a logical progression from in vitro biochemical assays to in vivo animal studies. Each step provides critical data to build a comprehensive profile of the compound's mechanism of action, potency, and selectivity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Efficacy A Primary Screening (Kinase Panel) B IC50 Determination (Dose-Response) A->B Identify Hit C Binding Kinetics & Thermodynamics (SPR / ITC) B->C Confirm Potency D Target Engagement Assay (e.g., NanoBRET) C->D Validate in Cellular Context E Downstream Signaling Assay (Western Blot for p-EGFR) D->E Confirm Target Binding F Cell Proliferation Assay (MTT / CellTiter-Glo) E->F Confirm Functional Effect G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G Proceed to In Vivo H Xenograft Tumor Model G->H Establish Dose & Schedule

Caption: High-level workflow for kinase inhibitor validation.

Biochemical Assays: Quantifying Inhibitory Potency

The initial step is to determine if Compound X can inhibit the catalytic activity of its putative target kinase in a cell-free system. These assays measure the transfer of phosphate from ATP to a substrate, and the inhibitory effect of the compound is quantified as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
  • Reaction Setup: In a 384-well plate, combine the target kinase (e.g., recombinant human EGFR), the kinase-specific peptide substrate, and ATP at its Km concentration in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of Compound X (or comparator drugs like Gefitinib) to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Comparative Data: Biochemical IC50 Values
CompoundTarget KinaseBiochemical IC50 (nM)
Compound X (Hypothetical) EGFR5
GefitinibEGFR2-37
ErlotinibEGFR2[1][2]
LapatinibEGFR10.8[3]
LapatinibHER2/ErbB29.2[3]

Target Binding Validation: Confirming the Interaction

A low biochemical IC50 value suggests potent inhibition, but it does not prove direct binding to the target. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential to confirm a direct interaction and to characterize its thermodynamics and kinetics.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the purified target kinase (e.g., EGFR) at a concentration of ~10-20 µM in the calorimetry cell. Prepare Compound X at a ~10-fold higher concentration in the injection syringe, using the same buffer.

  • Titration: Perform a series of small, sequential injections of Compound X into the kinase solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.[4]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the purified target kinase onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of Compound X across the sensor surface.

  • Signal Detection: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized kinase. This change is reported in Resonance Units (RU).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Comparative Data: Binding Affinity and Kinetics
CompoundTarget KinaseBinding Affinity (Kd) (nM)Association Rate (ka) (10⁵ M⁻¹s⁻¹)Dissociation Rate (kd) (10⁻³ s⁻¹)
Compound X (Hypothetical) EGFR152.53.75
GefitinibEGFR~20--
ErlotinibEGFR~5--
LapatinibEGFR/HER2--Very Slow (τ ≥300 min)[5]

Note: Complete kinetic data for established inhibitors is not always readily available in public literature.

Mechanism of Binding

These binding studies can also elucidate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive). This is often done by performing the binding experiment in the presence and absence of a high concentration of ATP.

G cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive (Allosteric) Inhibition A Kinase Active Site B ATP B->A Binds C Inhibitor C->A Binds & Blocks ATP D Kinase D_AS D_allo D_allo->D_AS Conformational Change Prevents Catalysis E ATP E->D_AS Binds F Inhibitor F->D_allo Binds Elsewhere

Caption: Modes of kinase inhibition.

Cellular Assays: Confirming On-Target Activity

Demonstrating that Compound X engages its target and elicits a functional response in a live-cell environment is a critical validation step. This confirms cell permeability and activity in a complex biological system.

Experimental Protocol: Cellular Target Engagement (e.g., NanoBRET™)
  • Cell Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer & Compound Addition: Treat the cells with a fluorescently-labeled tracer that binds to the kinase, along with varying concentrations of the unlabeled Compound X.

  • BRET Measurement: If Compound X binds to the kinase, it will displace the fluorescent tracer, decreasing the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer.

  • Data Analysis: The decrease in BRET signal is measured, and a dose-response curve is generated to determine the cellular IC50 for target engagement.[6][7][8]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase signaling (e.g., an EGFR-mutant lung cancer cell line like HCC827) in a 96-well plate.

  • Compound Treatment: After allowing cells to adhere, treat them with serial dilutions of Compound X or comparator drugs for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Potency
CompoundCell Line (Cancer Type)Target Engagement IC50 (nM)Growth Inhibition GI50 (nM)
Compound X (Hypothetical) HCC827 (Lung)50100
GefitinibVarious-~10-500 (sensitive lines)
ErlotinibNSCLC Lines20 (autophosphorylation)[2]29 to >20,000[1]
LapatinibBT474 (Breast)60 (p-ErbB2)[3]25[3]
Signaling Pathway Analysis

Western blotting can be used to confirm that Compound X inhibits the intended signaling pathway downstream of the target kinase. For an EGFR inhibitor, a reduction in the phosphorylation of EGFR itself (p-EGFR) and downstream effectors like Akt (p-Akt) and ERK (p-ERK) would be expected.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K CompoundX Compound X CompoundX->EGFR Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

References

Comparative Cross-Reactivity Profile of Multi-Kinase Inhibitors Targeting VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

While specific cross-reactivity data for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is not extensively available in public literature, its core structure, pyrrolopyridine, is a well-established pharmacophore known to exhibit kinase inhibitory activity. Many compounds based on this scaffold have been developed as inhibitors of key signaling pathways in oncology, particularly those involving Vascular Endothelial Growth Factor Receptors (VEGFRs). Understanding the selectivity and off-target effects of such inhibitors is crucial for predicting their efficacy and potential toxicities.

This guide provides a comparative analysis of the cross-reactivity profiles of three well-characterized, clinically approved multi-kinase inhibitors that target VEGFRs: Axitinib, Pazopanib, and Sunitinib. These compounds, while sharing a common primary target in the VEGFR family, exhibit distinct selectivity profiles across the broader human kinome. This comparison serves as a valuable resource for researchers developing novel kinase inhibitors, offering insights into the structure-activity relationships that govern selectivity and providing a benchmark against which new chemical entities can be evaluated.

Kinase Inhibition Profile: A Comparative Analysis

The following table summarizes the inhibitory activity (IC50 or Kd in nM) of Axitinib, Pazopanib, and Sunitinib against a panel of selected kinases. This panel includes the primary VEGFR targets, as well as other important receptor tyrosine kinases (RTKs) and downstream signaling kinases that are often implicated in off-target effects. Lower values indicate greater potency.

Kinase TargetAxitinib (IC50/Kd, nM)Pazopanib (IC50/Kd, nM)Sunitinib (IC50/Kd, nM)
VEGFR1 (FLT1) 0.1[1][2]10[3][4]13
VEGFR2 (KDR) 0.2[1][2]30[3][4]4.2
VEGFR3 (FLT4) 0.1-0.3[1][2]47[4]46
PDGFRα 1.6[1]71[4]22
PDGFRβ 1.6[1]84[5]7
c-KIT 1.7[6]74[4]1.5
FGFR1 >1000[1]140[4]-
FLT3 -230[7]0.6
RET --2.5
c-Raf ---

Data compiled from multiple sources. Assay conditions and methodologies may vary between studies, affecting absolute values. The presented data is for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity data. Below are protocols for two common types of assays used to determine kinase inhibitor potency and selectivity.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR2)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (e.g., this compound) and control inhibitors (e.g., Sunitinib)

  • Kinase Buffer A (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Nonidet P-40)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO. Further dilute these in Kinase Buffer A to achieve the desired final assay concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A at 2X the final desired concentration.[8]

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ tracer in Kinase Buffer A at 4X the final desired concentration.[8]

  • Assay Assembly: In a 384-well plate, add 4 µL of the compound dilutions.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[8]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor) following excitation at approximately 340 nm.[9]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing the target kinase (e.g., VEGFR2).

  • Cell culture medium (e.g., EGM-2)

  • Ligand (e.g., VEGF-A)

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • ELISA-based assay kit for phosphorylated VEGFR2 (e.g., MSD Phospho-VEGFR-2 Assay) or reagents for Western blotting.

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates and allow them to adhere and grow to near confluence.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.[10]

  • Ligand Stimulation: Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR2 autophosphorylation.[10]

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 20 minutes with gentle agitation.

  • Quantification of Phosphorylation:

    • ELISA-based method: Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total VEGFR2. Follow the manufacturer's protocol to detect the phosphorylated receptor using a phospho-specific detection antibody.[11]

    • Western Blotting: Quantify total protein in the lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2, followed by secondary antibodies and chemiluminescent detection.

  • Data Analysis: Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the VEGFR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2. This pathway is a primary target for the kinase inhibitors discussed in this guide. Inhibition of VEGFR2 blocks the downstream signaling events that lead to angiogenesis, cell proliferation, and survival.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation Inhibitor Axitinib, Pazopanib, Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

References

structure-activity relationship (SAR) studies of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-c]pyridine analogs reveals critical insights for the development of potent enzyme inhibitors. While specific research on 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine analogs is not extensively available in the public domain, analysis of closely related analogs provides a foundational understanding of the key structural motifs influencing biological activity.

This guide synthesizes findings from studies on various 1H-pyrrolo[2,3-c]pyridine derivatives, offering a comparative look at their inhibitory potential against different biological targets. The data presented herein is intended to guide researchers and drug development professionals in the design of novel and more effective therapeutic agents based on this scaffold.

Core Structure and Numbering

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a bicyclic heterocyclic system. The numbering of the atoms in the ring system is crucial for understanding the substitution patterns discussed in SAR studies.

G 1H-pyrrolo[2,3-c]pyridine Core Structure cluster_0 C4 C C5 C C4->C5 4-5 C6 C C5->C6 5-6 N7 N C6->N7 6-7 C7a C N7->C7a 7-7a C3a C C7a->C3a 7a-3a N1 N C2 C N1->C2 1-2 C3 C C2->C3 2-3 C3->C3a 3-3a C3a->C4 3a-4 C3a->N1 3a-1

Caption: Numbering of the 1H-pyrrolo[2,3-c]pyridine scaffold.

Structure-Activity Relationship Insights from 1H-Pyrrolo[2,3-c]pyridine-7-amine Analogs

A study by Hasuoka et al. on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs) provides valuable SAR data for this scaffold.[1] These compounds target the gastric H+,K+-ATPase.

Table 1: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Analogs against H+,K+-ATPase
CompoundR⁴R⁵H+,K+-ATPase Inhibitory Activity (IC₅₀, µM)
1 HHHHH>10
2a MeHHHH0.28
2b EtHHHH0.19
2c n-PrHHHH0.17
2d i-PrHHHH0.23
3a MeMeHHH0.058
3b MeEtHHH0.049
4a MeHMeHH0.092
4b MeHFHH0.11
5a MeHHMeOH0.033
5b MeHHFH0.045
5c MeHHHF0.029

Data summarized from Hasuoka et al., Chem. Pharm. Bull. 62, 336-342 (2014).[1]

Key SAR observations from this series include:

  • Substitution at the 1-position (R¹): Introduction of a substituent at the 1-position is crucial for potent inhibitory activity. Small alkyl groups like methyl, ethyl, and propyl are well-tolerated.

  • Substitution on the 7-amino group (R²): N-methylation of the 7-amino group, in conjunction with a 1-methyl substituent, significantly enhances potency (compare 2a and 3a ).

  • Substitution on the phenyl ring:

    • Small substituents at the ortho-position (R³) of the phenyl ring are generally well-tolerated.

    • Electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro) groups at the meta- (R⁴) and para- (R⁵) positions of the phenyl ring lead to a notable increase in inhibitory activity. The para-fluoro substituted analog (5c ) was the most potent in this series.

General Synthesis of 1H-Pyrrolo[2,3-c]pyridine Analogs

The synthesis of substituted 1H-pyrrolo[2,3-c]pyridines often involves multi-step sequences. A common strategy is the construction of the pyrrole ring onto a pre-functionalized pyridine core.

G General Synthetic Workflow for 1H-Pyrrolo[2,3-c]pyridines Start Substituted Pyridine Step1 Introduction of Functional Groups (e.g., nitro, amino, halo) Start->Step1 Step2 Pyrrole Ring Annulation (e.g., Fischer, Bartoli, Sonogashira) Step1->Step2 Core 1H-Pyrrolo[2,3-c]pyridine Core Step2->Core Step3 Further Functionalization (e.g., N-alkylation, Suzuki coupling) Core->Step3 Final Target Analogs Step3->Final

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine analogs.

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

The inhibitory activity of the 1H-pyrrolo[2,3-c]pyridine-7-amine analogs against H+,K+-ATPase was determined using the following protocol, as described by Hasuoka et al.[1]

  • Enzyme Preparation: Gastric H+,K+-ATPase was prepared from the gastric mucosa of rabbits.

  • Assay Buffer: The assay was performed in a buffer solution containing 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 10 mM KCl.

  • Incubation: The enzyme was pre-incubated with various concentrations of the test compounds for 30 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by the addition of ATP.

  • Measurement of Activity: The ATPase activity was determined by measuring the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated from the dose-response curve.

Signaling Pathway Context: H+,K+-ATPase in Gastric Acid Secretion

The target of the described 1H-pyrrolo[2,3-c]pyridine-7-amine analogs, the H+,K+-ATPase, is the final step in the gastric acid secretion pathway in parietal cells. Understanding this pathway provides context for the therapeutic potential of these inhibitors.

G Simplified Gastric Acid Secretion Pathway cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA + HK_ATPase H⁺,K⁺-ATPase (Proton Pump) PKA->HK_ATPase Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC + Ca2->PKC + PKC->HK_ATPase Activation H_out H⁺ (to Gastric Lumen) HK_ATPase->H_out K_in K⁺ (from Gastric Lumen) K_in->HK_ATPase Inhibitor 1H-Pyrrolo[2,3-c]pyridine Analogs Inhibitor->HK_ATPase Inhibition

Caption: Stimulation of the proton pump (H+,K+-ATPase) and its inhibition by P-CABs.

Conclusion

The structure-activity relationship of 1H-pyrrolo[2,3-c]pyridine analogs is highly dependent on the substitution pattern around the core scaffold. For the 7-amino substituted series targeting H+,K+-ATPase, modifications at the 1-position, on the 7-amino group, and on the appended phenyl ring all significantly impact inhibitory potency. While direct SAR data for this compound analogs is lacking in the reviewed literature, the principles derived from related series provide a valuable starting point for the design of novel inhibitors. Future research focusing on the 4,7-dimethoxy substitution pattern would be beneficial to further elucidate the therapeutic potential of this specific analog family.

References

Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research. The data and protocols summarized herein are compiled from recent high-impact studies to facilitate informed decision-making in drug discovery pipelines.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for various kinase inhibitors.[1] Aberrant activation of the FGFR signaling pathway is a known driver in numerous malignancies, making it a compelling target for cancer therapy.[1] This guide focuses on a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluates their inhibitory potency against different FGFR isoforms, providing a clear comparison of their structure-activity relationships (SAR).

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms 1, 2, 3, and 4. The data is presented as IC50 values (in nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
Compound 1 1900---

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]

Experimental Protocols

The following section details the methodologies used to obtain the quantitative efficacy data presented above.

In Vitro FGFR Kinase Inhibition Assay

The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, 3, and 4 was determined using a well-established in vitro kinase assay.

Objective: To quantify the concentration-dependent inhibition of FGFR kinase activity by the test compounds.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 as a substrate.

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Test compounds are serially diluted to various concentrations.

  • The recombinant FGFR kinase, the substrate, and the test compound are incubated together in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • The luminescence signal is read using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is activated upon ligand binding, leading to receptor dimerization, autophosphorylation, and subsequent activation of downstream signaling cascades like the RAS-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and angiogenesis.[1]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimerization

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 values of the 1H-pyrrolo[2,3-b]pyridine derivatives.

IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_assay Set up Kinase Assay: Enzyme + Substrate + Compound prep_compounds->setup_assay initiate_reaction Initiate Reaction with ATP setup_assay->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Conclusion

The presented data highlights the significant potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a basis for the development of potent FGFR inhibitors. The substantial improvement in potency from compound 1 to compound 4h underscores the importance of specific structural modifications.[1][2] This guide provides a foundational dataset and procedural overview to aid researchers in the rational design and evaluation of novel anticancer agents targeting the FGFR signaling pathway. Further investigation into the selectivity profiles and in vivo efficacy of these compounds is warranted.

References

Benchmarking a Novel Scaffold: 1H-Pyrrolo[2,3-c]pyridines as Potent Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 1H-pyrrolo[2,3-c]pyridine derivatives against established Lysine-Specific Demethylase 1 (LSD1) inhibitors showcases their potential as a promising new class of therapeutics for oncology. While specific benchmark studies on 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine are not publicly available, research into the broader class of 1H-pyrrolo[2,3-c]pyridine derivatives has identified highly potent compounds, positioning this scaffold as a significant area of interest for drug development professionals.

This guide provides a comparative overview of the performance of lead compounds from the 1H-pyrrolo[2,3-c]pyridine series against other known LSD1 inhibitors, supported by experimental data from recent studies.

Performance Comparison of LSD1 Inhibitors

Recent research has highlighted several 1H-pyrrolo[2,3-c]pyridine derivatives with potent inhibitory activity against LSD1, a key enzyme implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). The following tables summarize the in vitro efficacy of representative compounds from this novel class and compare them with the known LSD1 inhibitor, GSK-354.

Compound IDChemical ClassLSD1 Enzymatic IC₅₀ (nM)Reference
Compound 46 (LSD1-UM-109) 1H-pyrrolo[2,3-c]pyridine3.1[1][2]
Compound 29 1H-pyrrolo[2,3-c]pyridine5.1[1]
Compound 27 1H-pyrrolo[2,3-c]pyridine6.5[1]
GSK-354 Known LSD1 Inhibitor130[3]
Compound 23e 1H-pyrrolo[2,3-c]pyridineNanomolar range[4]

Table 1: Comparative LSD1 Enzymatic Inhibitory Activity. This table highlights the superior enzymatic potency of the 1H-pyrrolo[2,3-c]pyridine scaffold compared to GSK-354.

Cell LineCancer TypeCompound 46 IC₅₀ (nM)GSK-354 IC₅₀ (nM)Fold ImprovementReference
MV4;11 Acute Myeloid Leukemia (AML)0.6120.6~201x[1][3]
MOLM-13 Acute Myeloid Leukemia (AML)31622.1~20x[1][3]
H1417 Small-Cell Lung Cancer (SCLC)1.1212.3~193x[1][3]

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines. This table demonstrates the significantly enhanced cell-based efficacy of the lead 1H-pyrrolo[2,3-c]pyridine compound 46 in comparison to GSK-354.

Mechanism of Action: LSD1 Inhibition

The primary mechanism of action for this class of compounds is the reversible inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is a hallmark of several cancers, leading to an altered epigenetic landscape that promotes tumor growth. By inhibiting LSD1, 1H-pyrrolo[2,3-c]pyridine derivatives can restore normal histone methylation patterns, leading to the re-expression of tumor suppressor genes and the induction of differentiation in cancer cells.[5][6]

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_effect Cellular Effects of Inhibition LSD1 LSD1/CoREST Complex H3K4me2 Histone H3K4me2 (Active Chromatin) Gene_Repression Target Gene Repression (e.g., Tumor Suppressors) H3K4me1 Histone H3K4me1 H3K4me2->H3K4me1 Demethylation H3K4me1->Gene_Repression Differentiation Cellular Differentiation Apoptosis Apoptosis Reactivation Tumor Suppressor Gene Reactivation Pyrrolo_pyridine 1H-pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo_pyridine->LSD1 Inhibition Differentiation_effect Induction of Differentiation Apoptosis_effect Induction of Apoptosis Reactivation->Differentiation_effect Reactivation->Apoptosis_effect Experimental_Workflow cluster_discovery Drug Discovery & Preclinical Evaluation node_synthesis Synthesis of 1H-pyrrolo[2,3-c]pyridine Derivatives node_enzymatic LSD1 Enzymatic Assay (TR-FRET) node_synthesis->node_enzymatic Screening node_cell_based Cell Proliferation Assays (AML, SCLC cell lines) node_enzymatic->node_cell_based Hit Confirmation node_selectivity Selectivity Profiling (e.g., against MAO-A/B, LSD2) node_cell_based->node_selectivity Lead Characterization node_pk Pharmacokinetic (PK) Studies (in vivo) node_selectivity->node_pk Preclinical Candidate Selection node_efficacy In Vivo Efficacy Studies (Xenograft Models) node_pk->node_efficacy node_lead Lead Compound Identification node_efficacy->node_lead

References

A Researcher's Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Case Study with 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, a representative novel kinase inhibitor. We will explore the principles, protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT Target Engagement Assays, and Western Blotting for downstream signaling analysis. To provide a practical framework, we will consider the hypothetical engagement of this compound with Glycogen Synthase Kinase 3 Beta (GSK3β), a serine/threonine kinase implicated in numerous diseases.

While the specific biological target of this compound is not extensively documented in publicly available literature, its pyrrolo[2,3-c]pyridine core is a common scaffold in many kinase inhibitors. Therefore, this guide will proceed with the plausible hypothesis that it acts as a kinase inhibitor. This allows for a detailed exploration of target validation methodologies that are broadly applicable in kinase drug discovery.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay to confirm target engagement depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the biological question being asked. Below is a comparison of three widely used methods.

Method Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2]Label-free; applicable to endogenous proteins in cells and tissues.[1][2]Lower throughput; requires a specific antibody for detection (Western Blot) or mass spectrometry.Thermal melting curves (protein abundance vs. temperature) and isothermal dose-response curves.
NanoBRET/NanoBiT Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuciferase-tagged target protein in live cells.[3][4][5] Compound binding displaces the tracer, reducing Bioluminescence Resonance Energy Transfer (BRET).[6]High-throughput; provides quantitative affinity data in live cells; can measure residence time.[7]Requires genetic modification of cells to express the tagged protein; dependent on the availability of a suitable fluorescent tracer.Dose-response curves to determine IC50 values, which reflect the compound's apparent cellular affinity.[4]
Western Blotting (Downstream Signaling) Measures the effect of the inhibitor on the phosphorylation status of the target's downstream substrates.[8][9]Provides functional confirmation of target inhibition; utilizes standard laboratory techniques.Indirect measure of target engagement; signaling pathways can be complex with feedback loops.Changes in the phosphorylation levels of substrate proteins.[8]

Experimental Protocols

Herein, we provide detailed protocols for each of the discussed methodologies, tailored for validating the engagement of this compound with our hypothetical target, GSK3β.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.[1][10][11]

Objective: To determine if this compound binds to and stabilizes endogenous GSK3β in intact cells.

Materials:

  • Cell line expressing GSK3β (e.g., HEK293T, SH-SY5Y)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific for GSK3β

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler. Include an unheated control.[10]

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-GSK3β antibody to detect the amount of soluble GSK3β at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.

Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant difference in the melting curve (e.g., the Tagg temperature). Plot the soluble GSK3β fraction against the compound concentration.

NanoBRET Target Engagement Assay Protocol

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay technical manual.[3][4][5]

Objective: To quantitatively measure the affinity of this compound for GSK3β in live cells.

Materials:

  • HEK293T cells

  • Plasmid encoding GSK3β-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer for GSK3β

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • White, 96-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Transfection: Transfect HEK293T cells with the GSK3β-NanoLuc® fusion plasmid and seed them into the assay plate. Incubate for 18-24 hours.[5]

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM.

  • Tracer Addition: Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM.

  • Assay Plate Preparation: Add the compound dilutions to the wells containing the transfected cells, followed by the tracer. Include no-compound and no-tracer controls. Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate within 20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Downstream Signaling Protocol

This protocol is a standard method for analyzing kinase pathway activation.[8][9][12]

Objective: To assess if this compound inhibits the catalytic activity of GSK3β by measuring the phosphorylation of a known substrate, such as β-catenin.

Materials:

  • Cell line with an active GSK3β signaling pathway (e.g., HEK293T)

  • This compound

  • Known GSK3β inhibitor (positive control, e.g., CHIR99021)

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH)

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound, a positive control inhibitor, or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot Analysis: Normalize the protein amounts and perform SDS-PAGE and Western blotting. Probe the membranes with antibodies against phospho-β-catenin.

  • Stripping and Reprobing: Strip the membranes and re-probe with antibodies for total β-catenin and the loading control to ensure equal protein loading and to confirm that the compound does not alter total protein levels.[8]

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phospho-β-catenin to total β-catenin with increasing concentrations of this compound indicates functional inhibition of GSK3β.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological pathways.

CETSA_Workflow A Treat Cells with Compound B Harvest and Aliquot Cells A->B C Heat Shock at Temperature Gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble Proteins (Centrifugation) D->E F Western Blot for Target Protein E->F G Analyze Data (Melting Curve) F->G

Fig 1. Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET_Pathway cluster_cell Live Cell Target_NL Target-NanoLuc BRET BRET Signal Target_NL->BRET Energy Transfer No_BRET No BRET Target_NL->No_BRET Tracer Fluorescent Tracer Tracer->BRET Compound Test Compound (this compound) Compound->Target_NL Binds

Fig 2. Principle of the NanoBRET Target Engagement Assay.

GSK3b_Signaling GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Compound This compound Compound->GSK3b Inhibits Phospho_BetaCatenin p-β-catenin BetaCatenin->Phospho_BetaCatenin Degradation Proteasomal Degradation Phospho_BetaCatenin->Degradation

References

Comparative Analysis: 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine and Staurosporine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of kinase inhibitor research, a comparative understanding of novel compounds against established benchmarks is crucial for advancing drug discovery. This guide provides a detailed analysis of the well-characterized, broad-spectrum kinase inhibitor, staurosporine, and evaluates the current state of knowledge regarding 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.

Executive Summary

A direct comparative analysis based on experimental data between this compound and staurosporine is not feasible at present due to a lack of published biological data for this compound. Extensive searches of scientific literature and chemical databases reveal no specific information on its kinase inhibition profile or other biological activities.

Conversely, staurosporine is a microbial alkaloid that has been extensively studied and serves as a prototypical ATP-competitive kinase inhibitor.[1] It is known for its high potency and broad-spectrum activity against a vast number of protein kinases.[2] This guide will, therefore, provide a comprehensive overview of staurosporine's properties as a reference standard and discuss the therapeutic potential of the pyrrolo[2,3-c]pyridine scaffold, to which this compound belongs.

Staurosporine: A Potent, Non-Selective Kinase Inhibitor

Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, functions as a potent inhibitor of a wide array of protein kinases by competing with ATP for binding to the kinase's active site.[1] Its high affinity and broad selectivity have made it an invaluable research tool for studying protein kinase function and for inducing apoptosis in cell-based assays.[1] However, this lack of specificity has precluded its direct use in clinical applications.[1]

Mechanism of Action

Staurosporine's mechanism of action involves its strong affinity for the ATP-binding pocket of protein kinases.[1] The planar indolocarbazole ring of staurosporine mimics the adenine ring of ATP, allowing it to fit into the active site and form hydrogen bonds with the hinge region of the kinase. This effectively blocks the binding of ATP and prevents the phosphorylation of substrate proteins, thereby inhibiting the kinase's activity.

Staurosporine_Mechanism Staurosporine Staurosporine ATP_Site ATP-Binding Site (Kinase Active Site) Staurosporine->ATP_Site Binds with high affinity Kinase Protein Kinase Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Inhibits Kinase->Phosphorylation Catalyzes Biological_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylation->Biological_Response Leads to Apoptosis Apoptosis Biological_Response->Apoptosis Inhibition leads to

Caption: Mechanism of staurosporine-induced kinase inhibition and apoptosis.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of staurosporine against a selection of protein kinases, demonstrating its broad-spectrum nature.

KinaseIC₅₀ (nM)
Protein Kinase Cα (PKCα)2[3]
Protein Kinase Cγ (PKCγ)5[3]
Protein Kinase Cη (PKCη)4[3]
Protein Kinase A (PKA)15[3]
Protein Kinase G (PKG)18[3]
Phosphorylase kinase3[3]
S6 kinase5[3]
Myosin light chain kinase (MLCK)21[3]
CAM PKII20[3]
cdc29[3]
v-Src6[3]
Lyn20[3]
c-Fgr2[3]
Syk16[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound like staurosporine is a radiometric kinase assay.

Objective: To determine the IC₅₀ value of an inhibitor against a specific protein kinase.

Materials:

  • Purified active protein kinase

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Inhibitor compound (e.g., staurosporine) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid wash solution

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

  • Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Reaction Mix Inhibitor_Dilution->Add_Inhibitor Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Reaction_Mix->Add_Inhibitor Start_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction Spot onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting Data_Analysis Calculate IC₅₀ Scintillation_Counting->Data_Analysis

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

The Pyrrolo[2,3-c]pyridine Scaffold: A Promising Framework for Kinase Inhibitors

While specific data for this compound is unavailable, the broader class of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, has garnered significant interest in medicinal chemistry.[4][5][6] This scaffold is considered a "privileged" structure, meaning it can serve as a versatile framework for the development of ligands for various biological targets, including protein kinases.[4][6]

Derivatives of the pyrrolo[2,3-c]pyridine core have been explored as inhibitors of several kinases, demonstrating the potential of this chemical class in the development of targeted therapies. The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent kinase inhibition. The pyrrole ring and the pyridine ring offer multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

Staurosporine remains a cornerstone in kinase research due to its potent and broad-spectrum inhibitory activity. Its well-documented properties make it an essential tool and a benchmark for the evaluation of new kinase inhibitors.

The compound this compound remains uncharacterized in the public domain regarding its biological activity. However, the parent pyrrolo[2,3-c]pyridine scaffold is a promising starting point for the design of novel kinase inhibitors. Future research, including the synthesis and biological evaluation of this compound, is necessary to determine its potential as a kinase inhibitor and to enable a direct comparison with established compounds like staurosporine. Researchers in drug discovery are encouraged to explore the therapeutic potential of this and other substituted pyrrolopyridines.

References

In Vivo Efficacy of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data has revealed a significant gap in research concerning the in vivo efficacy of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine derivatives. At present, there are no published studies that directly compare the in vivo performance of different derivatives within this specific chemical class. The existing body of research on pyrrolopyridine compounds focuses on a variety of structural isomers and substitution patterns, with demonstrated activities in areas such as oncology, neurology, and infectious diseases. However, the unique contribution of the 4,7-dimethoxy substitution on the 1H-pyrrolo[2,3-c]pyridine core to in vivo efficacy remains uninvestigated in a comparative context.

While the broader family of pyrrolopyridines has shown promise in preclinical and clinical development, the absence of specific data for the 4,7-dimethoxy analogs prevents a detailed comparison of their therapeutic potential. For instance, studies on other isomers like the 1H-pyrrolo[2,3-b]pyridine derivatives have reported significant antitumor activity in xenograft models, highlighting the potential of the core scaffold. One such derivative, in combination with irinotecan, demonstrated synergistic antitumor efficacy with tumor growth inhibition (TGI) of 79.3% and 95.4% in HCT116 and SW620 xenograft models, respectively.[1] Similarly, research into 1H-pyrrolo[3,2-c]pyridine derivatives has identified potent inhibitors of FMS kinase with IC50 values in the nanomolar range, suggesting their potential as anticancer and anti-inflammatory agents.[2]

Furthermore, various pyrrolo[3,4-c]pyridine derivatives have been evaluated for their analgesic and sedative properties, with some compounds showing strong activity in mouse models.[3][4][5] These examples underscore the therapeutic relevance of the pyrrolopyridine nucleus but also emphasize the specificity of structure-activity relationships, where minor changes in substitution can lead to vastly different biological effects.

The lack of available in vivo data for this compound derivatives means that critical aspects for a comparative guide, such as quantitative efficacy data, detailed experimental protocols for in vivo studies, and associated signaling pathways, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this specific class of compounds, this represents an unexplored area of research. Future investigations would need to focus on synthesizing a series of these derivatives and evaluating their efficacy in relevant animal models of disease. Such studies would be crucial for determining their therapeutic potential and for elucidating the structure-activity relationships governed by the 4,7-dimethoxy substitution pattern.

Future Directions

To build a comprehensive understanding of the in vivo efficacy of this compound derivatives, the following experimental workflow is proposed:

G cluster_0 Preclinical Development Workflow A Synthesis of This compound Derivatives B In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) A->B Characterization C ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C Prioritization D Selection of Lead Candidates C->D Candidate Selection E In Vivo Efficacy Studies (e.g., Xenograft Models, Disease Models) D->E Efficacy Testing F Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling E->F Exposure-Response Analysis G Comparative Data Analysis F->G Performance Comparison

Caption: Proposed workflow for the preclinical evaluation of this compound derivatives.

This structured approach would enable the generation of the necessary data to perform a robust comparative analysis of the in vivo efficacy of these novel compounds. Until such research is conducted and published, a guide of the nature requested cannot be fully realized.

References

Safety Operating Guide

Proper Disposal Procedures for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential safety and logistical information for the proper disposal of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general safety guidelines.

I. Immediate Safety and Hazard Information

This compound hydrochloride is classified as a hazardous substance.[1] All personnel handling this compound should be thoroughly familiar with its potential hazards and follow all prescribed safety precautions.

Hazard Identification and Classification:

Hazard ClassGHS ClassificationDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it into an airtight container for disposal.[1] Remove all sources of ignition.[1]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[1]

    • If on Skin: Wash with plenty of water and soap.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled by licensed waste carriers and in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[4][5]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, absorbent materials from spills) in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical, sealable, and kept closed except when adding waste.[4]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Utilize secondary containment for all liquid hazardous waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.

    • Provide the waste manifest with all necessary information about the chemical waste.

  • Container Decontamination:

    • For empty containers that held this compound, triple rinse with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.[5]

    • After triple rinsing, the container may be considered "empty" under some regulations and can be disposed of or recycled according to your institution's policies.[5] Consult your EHS office for specific guidance.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_contaminated Is it a contaminated material or the pure compound? start->is_contaminated is_container_empty Is the original container empty? start->is_container_empty collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes store_waste Store waste in a designated, secure area with secondary containment collect_waste->store_waste is_container_empty->is_contaminated No (contains residue) triple_rinse Triple rinse the container with a suitable solvent is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of or recycle the empty container per institutional policy triple_rinse->dispose_container collect_rinsate->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste carrier for pickup store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these guidelines is paramount for minimizing risks associated with this chemical compound.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of handling.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is recommended.To avoid inhalation which may cause respiratory irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following procedural steps provide a direct guide for operational questions.

Experimental Protocols: Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Take precautionary measures against static discharge.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[1] The storage area should be secured and locked.[1]

Disposal Plan

All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1]

  • Waste Collection: Collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste.

  • Waste Disposal: Contact your institution's environmental health and safety office for guidance on the proper disposal of the chemical waste. Do not dispose of down the drain or in general waste.

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon disposal_waste Collect Contaminated Waste in Labeled Container handling_exp->disposal_waste cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disposal_contact Contact EHS for Pickup disposal_waste->disposal_contact

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.